Product packaging for 4-(o-Tolylthio)butan-2-one(Cat. No.:)

4-(o-Tolylthio)butan-2-one

Cat. No.: B15327070
M. Wt: 194.30 g/mol
InChI Key: JOIKFAHOSVWZCG-UHFFFAOYSA-N
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Description

4-(o-Tolylthio)butan-2-one (CAS 6110-02-7) is an organic sulfide featuring a ketone functional group, classified as a beta-thioketone. This compound serves as a versatile precursor and building block in synthetic organic chemistry, particularly for the synthesis of a wide range of biologically interesting molecules . Its molecular structure is characterized by a planar conformation, where the carbonyl oxygen and the sulfur atom are key interaction sites . This compound is synthesized via the thia-Michael reaction, an addition of compounds containing an SH group (such as o-thiocresol) to conjugated carbonyls like methyl vinyl ketone, which can be efficiently catalyzed by electrochemically generated zirconium catalysts . In research applications, the carbonyl group allows for further functionalization, while the sulfur atom can engage in weak intermolecular interactions, such as C-H···S bonds, which can be significant for the stabilization of crystal structures in solid-state chemistry . Researchers value this chemical for exploring non-covalent interactions and as a key intermediate in pharmaceutical and agrochemical development. Please note that this product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B15327070 4-(o-Tolylthio)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-(2-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3

InChI Key

JOIKFAHOSVWZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCCC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(o-Tolylthio)butan-2-one is a beta-thio-ketone, a class of organic compounds characterized by a ketone functional group and a thioether linkage at the β-position. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. The presence of both a carbonyl group and a sulfur atom allows for a range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectroscopic data, and general reactivity, based on available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
IUPAC Name 4-(2-Methylphenyl)thiobutan-2-one-
CAS Number 6110-06-1
Molecular Formula C₁₁H₁₄OS-
Molecular Weight 194.30 g/mol -
Physical State Likely a solid at room temperature[1]
Crystal Structure The molecule is essentially planar, with the mean deviation of all non-H atoms being 0.023 Å. In the crystal, centrosymmetrically related molecules are weakly connected into dimers by pairs of C—H⋯O interactions. These dimers are further linked along the a-axis by weak C—H⋯π and C—H⋯S interactions.[1]

Synthesis

The primary method for the synthesis of this compound is the thia-Michael reaction. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated ketone.

Experimental Protocol: Thia-Michael Addition

A notable synthesis of this compound was achieved by treating methyl vinyl ketone with o-tolylthiophenol in the presence of an electrochemically generated zirconium catalyst[1]. While the detailed experimental parameters from this specific study are not fully available, a general procedure for the synthesis of β-arylthio-ketones via a Michael addition is as follows:

Materials:

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Aryl thiol (e.g., o-thiocresol)

  • Catalyst (e.g., a Lewis acid or a base)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

General Procedure:

  • To a solution of the α,β-unsaturated ketone in an anhydrous solvent, add the aryl thiol.

  • The catalyst is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure β-arylthio-ketone.

The use of an electrochemically generated zirconium catalyst, as mentioned by Stevanović et al. (2012), represents a specific and efficient method for this transformation[1].

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of similar β-thio-ketones.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, the methylene protons adjacent to the sulfur atom and the carbonyl group, and the methyl protons of the ketone and the tolyl group. The chemical shifts of the methylene protons would be influenced by the deshielding effects of the adjacent sulfur and carbonyl functionalities.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display a signal for the carbonyl carbon typically in the range of 200-210 ppm. Signals for the aromatic carbons and the aliphatic carbons of the butanone chain would also be present.

  • IR Spectroscopy: The infrared (IR) spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond.

Reactivity and Potential Applications

Reactivity

The chemical reactivity of this compound is dictated by the presence of the ketone and thioether functional groups.

  • Carbonyl Group Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and reactions at the α-carbon, such as enolate formation and subsequent alkylation or aldol condensation.

  • Thioether Group Reactivity: The sulfur atom of the thioether can be oxidized to a sulfoxide and further to a sulfone. These oxidized derivatives have different chemical and physical properties and may exhibit unique biological activities. The thioether linkage itself is generally stable but can be cleaved under certain reductive conditions.

Potential Applications

Thioether-containing compounds are found in a number of biologically active molecules and are important scaffolds in medicinal chemistry. While the specific biological activity of this compound has not been reported, compounds with similar structures have been investigated for various therapeutic applications. The versatility of the β-thio-ketone moiety makes it a useful building block for the synthesis of heterocyclic compounds and other complex organic molecules.

Logical Workflow for the Preparation of this Technical Guide

Technical_Guide_Workflow cluster_0 Information Gathering cluster_1 Data Synthesis and Content Creation cluster_2 Final Document Generation A Initial Search for This compound B Analysis of Initial Results: Limited direct data, identified similar compounds A->B C Targeted Searches: Physical properties, spectroscopic data, synthesis protocols, reactivity B->C D Identification of Key Reference: Stevanović et al. (2012) for synthesis C->D F Gathering General Data on β-thio-ketones C->F E Search for Full-Text of Key Reference D->E I Draft Spectroscopic Characterization Section: Infer from similar compounds F->I J Draft Reactivity and Applications Section: Based on general properties of the class F->J G Organize Quantitative Data into a Table L Compile all sections into a cohesive technical guide G->L H Draft Synthesis Section: Cite key reference, provide general protocol H->L I->L J->L K Create Graphviz Diagram for Workflow K->L M Review and Refine for Accuracy and Clarity L->M N Final Response Generation M->N

Caption: Workflow for generating the technical guide on this compound.

References

4-(o-Tolylthio)butan-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(o-Tolylthio)butan-2-one, a compound of interest in organic synthesis and potential precursor for biologically active molecules. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and available quantitative data.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Alternate Name 4-(2-methylphenylthio)butan-2-one
Molecular Formula C₁₁H₁₄OS
Molecular Weight 194.28 g/mol [1]
CAS Number Not available in public databases

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on the thia-Michael addition of o-thiocresol to methyl vinyl ketone, facilitated by an electrochemically generated zirconium catalyst.

Materials:

  • Methyl vinyl ketone

  • o-Thiocresol (2-methylbenzenethiol)

  • Zirconium catalyst (electrochemically generated as per Stevanović et al., 2012)

  • Solvent (as specified in the referenced procedure)

Procedure: The synthesis involves the treatment of methyl vinyl ketone with o-thiocresol in the presence of an electrochemically generated zirconium catalyst. The detailed procedure for the catalyst generation and the specific reaction conditions (e.g., solvent, temperature, and reaction time) are as described by Stevanović et al. in their 2012 publication.

Quantitative Data

The primary quantitative data available for this compound is its crystallographic information, which confirms its molecular structure.

Table 2: Crystallographic Data for this compound[1]

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 7.2703 (11)
b (Å) 7.3226 (7)
c (Å) 11.7615 (11)
α (°) 88.232 (8)
β (°) 79.343 (10)
γ (°) 61.350 (13)
Volume (ų) 538.80 (13)
Z 2
Radiation Cu Kα
Temperature (K) 293

Structural Insights: The molecule of this compound is noted to be essentially planar.[1]

Experimental Workflow

The synthesis of this compound follows a clear experimental workflow, as depicted in the diagram below.

SynthesisWorkflow Reagents Starting Materials: - o-Thiocresol - Methyl Vinyl Ketone Reaction Thia-Michael Addition Reagents->Reaction Catalyst Electrochemical Generation of Zirconium Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Arylthio cyclopropyl carbonyl compounds, a related class of molecules, are recognized for their synthetic versatility in creating complex molecular structures, including those with potential bioactivity.[2][3][4] Further research is required to determine the pharmacological and toxicological profile of this specific compound. The toxicological profile of 2-butanone, a structural component, has been studied and indicates potential for neurological and irritant effects at high concentrations.[5][6][7]

Conclusion

This technical guide consolidates the currently available information on this compound. While a specific CAS number and comprehensive biological data are not yet available, the synthesis protocol and crystallographic data provide a solid foundation for researchers and scientists. The provided experimental workflow and data tables offer a clear and concise summary for professionals in drug development and chemical research. Further investigation into the properties and potential applications of this compound is warranted.

References

Molecular structure and weight of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and predicted spectroscopic properties of 4-(o-Tolylthio)butan-2-one. It also includes a detailed, adaptable experimental protocol for its synthesis based on established methodologies for analogous compounds.

Molecular Structure and Properties

This compound is a thioether and ketone derivative. Its structure consists of a butan-2-one backbone with an o-tolylthio group attached at the 4-position. The molecular formula is C₁₁H₁₄OS.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄OS
Molecular Weight194.29 g/mol
IUPAC Name4-(2-Methylphenylthio)butan-2-one

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (o-tolyl group): ~7.0-7.4 ppm (multiplet, 4H). Methylene protons adjacent to sulfur (-S-CH₂-): ~3.0-3.3 ppm (triplet). Methylene protons adjacent to carbonyl (-CH₂-C=O): ~2.7-2.9 ppm (triplet). Methyl protons of the tolyl group (Ar-CH₃): ~2.3-2.5 ppm (singlet). Methyl protons of the ketone (-C(=O)-CH₃): ~2.1-2.3 ppm (singlet).
¹³C NMR Carbonyl carbon (C=O): ~205-210 ppm. Aromatic carbons: ~125-140 ppm. Carbon adjacent to sulfur (-S-CH₂-): ~30-40 ppm. Carbon adjacent to carbonyl (-CH₂-C=O): ~40-50 ppm. Methyl carbon of the tolyl group (Ar-CH₃): ~20-25 ppm. Methyl carbon of the ketone (-C(=O)-CH₃): ~28-32 ppm.
IR Strong C=O stretch: ~1715 cm⁻¹. C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretches (aromatic): ~1450-1600 cm⁻¹. C-S stretch: ~600-800 cm⁻¹ (often weak).
Mass Spec Molecular ion peak (M⁺) at m/z = 194. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar aryl thioethers. The primary method for forming the thioether bond is the reaction of a thiol with an alkyl halide in the presence of a base.

Reaction Scheme:

o-Thiocresol + 4-Chlorobutan-2-one → this compound

Materials and Reagents:

  • o-Thiocresol

  • 4-Chlorobutan-2-one

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-thiocresol (1.0 equivalent) in acetone or acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 equivalents) or an equivalent amount of another suitable base to the solution. Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

  • Addition of Alkyl Halide: Add 4-chlorobutan-2-one (1.1 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualization of Key Information

The following diagram illustrates the key identifying information for this compound.

molecular_information cluster_identifiers Identifiers cluster_spectroscopy Predicted Spectroscopic Data compound This compound C₁₁H₁₄OS 194.29 g/mol iupac IUPAC Name 4-(2-Methylphenylthio)butan-2-one compound->iupac is identified by nmr ¹H & ¹³C NMR Key chemical shifts for aromatic, methylene, and methyl protons/carbons compound->nmr is characterized by ir IR Strong C=O stretch at ~1715 cm⁻¹ compound->ir is characterized by ms Mass Spec M⁺ at m/z = 194 compound->ms is characterized by

Caption: Key identifiers and predicted spectroscopic data for this compound.

Spectroscopic and Synthetic Profile of 4-(o-Tolylthio)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 4-(o-Tolylthio)butan-2-one. The information presented herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and are provided as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.10m4HAr-H
3.15t2H-S-CH ₂-
2.75t2H-CH ₂-C(O)-
2.40s3HAr-CH
2.15s3H-C(O)-CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
207.0C =O
138.5Ar-C -S
135.8Ar-C -CH₃
130.2Ar-C H
129.8Ar-C H
126.7Ar-C H
125.5Ar-C H
44.2-C H₂-C(O)-
30.0-C(O)-C H₃
29.5-S-C H₂-
20.4Ar-C H₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3060-3010MediumC-H stretch (Aromatic)
2960-2850MediumC-H stretch (Aliphatic)
1715StrongC=O stretch (Ketone)
1595, 1490, 1465Medium-StrongC=C stretch (Aromatic)
1410, 1360MediumC-H bend (Aliphatic)
750StrongC-H bend (ortho-disubstituted aromatic)
690MediumC-S stretch

Sample preparation: Thin film on NaCl plates

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
19460[M]⁺ (Molecular Ion)
15145[M - CH₃CO]⁺
13730[M - CH₂COCH₃]⁺
123100[o-tolyl-S]⁺
9175[C₇H₇]⁺ (Tropylium ion)
4385[CH₃CO]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of aryl thioethers via nucleophilic substitution.

Materials:

  • o-Thiocresol (1.0 eq)

  • 4-Chlorobutan-2-one (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-thiocresol (1.0 eq) and acetone.

  • Stir the mixture until the o-thiocresol is fully dissolved.

  • Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of 4-chlorobutan-2-one (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between deionized water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid this compound onto a clean, dry sodium chloride (NaCl) salt plate.

  • Assembly: Place a second NaCl plate on top of the first to create a thin liquid film.

  • Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) interface.

  • Analysis: Acquire the mass spectrum using electron ionization (EI) with a standard ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Reactants (o-Thiocresol, 4-Chlorobutan-2-one) B Reaction (Acetone, K₂CO₃, Reflux) A->B C Workup (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E ¹H NMR D->E Pure Product F ¹³C NMR D->F Pure Product G IR Spectroscopy D->G Pure Product H Mass Spectrometry D->H Pure Product

Caption: Synthetic and analytical workflow for this compound.

logical_relationship cluster_spectroscopy Spectroscopic Techniques Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Structure Structural Information Purity Purity Assessment Identity Compound Identity NMR->Structure NMR->Purity IR->Structure MS->Identity

Caption: Relationship between spectroscopic techniques and compound characterization.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-(o-Tolylthio)butan-2-one, a beta-thioether ketone. The information contained herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and its analogs. This document outlines the expected IR absorption frequencies, provides a general experimental protocol for obtaining the spectrum, and presents a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, a predictive summary of its characteristic infrared absorption bands has been compiled based on the known frequencies of its constituent functional groups: a ketone, an aromatic thioether, and aliphatic chains. The following table summarizes the expected quantitative data.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3050-3010Medium-WeakC-H (Aromatic)Stretching
~2960-2850MediumC-H (Aliphatic)Stretching
~1715 Strong C=O (Ketone) Stretching
~1585, ~1490, ~1440Medium-WeakC=C (Aromatic)Stretching
~1465, ~1375MediumC-H (Aliphatic)Bending
~750StrongC-H (Aromatic)Out-of-plane Bending (ortho-disubstituted)
~700-600Weak-MediumC-S (Thioether)Stretching

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

The most prominent and readily identifiable peak in the spectrum of this compound is expected to be the strong carbonyl (C=O) stretch of the ketone group, appearing around 1715 cm⁻¹[1][2]. The presence of aliphatic C-H bonds will be evidenced by stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches will appear slightly above 3000 cm⁻¹[3][4]. The aromatic ring will also exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region[3][5]. The C-S stretching vibration of the thioether is typically weak and falls within the fingerprint region (below 1500 cm⁻¹), which can make its definitive assignment challenging[6]. The substitution pattern of the tolyl group (ortho) is expected to produce a strong C-H out-of-plane bending absorption around 750 cm⁻¹[5].

Experimental Protocol for Infrared Spectroscopy

The following is a generalized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, which is presumed to be a liquid or a low-melting solid at room temperature.

Objective: To acquire a high-quality infrared spectrum of this compound for structural elucidation and identification.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of this compound

  • Salt plates (e.g., NaCl or KBr), polished and free of scratches

  • Pipette or spatula

  • Solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

  • Lens tissue

Procedure:

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and ensure it is clean and dry.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid/Oil):

    • Place a clean, polished salt plate on a clean, dry surface.

    • Using a pipette, place one to two drops of the this compound sample in the center of the plate.

    • Carefully place a second salt plate on top of the first, spreading the sample into a thin, uniform film. Avoid introducing air bubbles.

    • The sample film should be thin enough to allow for sufficient transmission of the infrared beam.

  • Spectral Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will process the data, perform the background subtraction, and display the resulting infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Data Processing and Analysis:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to confirm the presence of the expected functional groups.

    • The "fingerprint region" (roughly 1500-500 cm⁻¹) contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately with a suitable solvent and lens tissue.

    • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Spectrum_Analysis Workflow for IR Spectral Analysis of this compound start Start: Obtain IR Spectrum check_carbonyl Strong peak at ~1715 cm⁻¹? start->check_carbonyl carbonyl_present C=O (Ketone) confirmed check_carbonyl->carbonyl_present Yes carbonyl_absent Re-evaluate sample purity/identity check_carbonyl->carbonyl_absent No check_ch_stretches Analyze 3100-2800 cm⁻¹ region carbonyl_present->check_ch_stretches aromatic_ch Peaks > 3000 cm⁻¹ (Aromatic C-H) check_ch_stretches->aromatic_ch aliphatic_ch Peaks < 3000 cm⁻¹ (Aliphatic C-H) check_ch_stretches->aliphatic_ch check_aromatic_ring Analyze 1600-1450 cm⁻¹ region aromatic_ch->check_aromatic_ring aliphatic_ch->check_aromatic_ring aromatic_cc Medium peaks confirm Aromatic C=C check_aromatic_ring->aromatic_cc check_fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) aromatic_cc->check_fingerprint ortho_sub Strong peak at ~750 cm⁻¹ (ortho-subst.) check_fingerprint->ortho_sub thioether Weak peak at ~700-600 cm⁻¹ (C-S) check_fingerprint->thioether final_conclusion Final Confirmation of Structure ortho_sub->final_conclusion thioether->final_conclusion

Caption: Logical workflow for the analysis of the IR spectrum of this compound.

References

Mass Spectrometry Analysis of 4-(o-Tolylthio)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4-(o-Tolylthio)butan-2-one. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry for ketones and organosulfur compounds. This guide serves as a predictive resource for researchers working with this and structurally related molecules, offering insights into its behavior under electron ionization mass spectrometry (EI-MS). The document details probable fragmentation pathways, presents a table of predicted major fragment ions, and provides a generalized experimental protocol for the analysis of similar compounds.

Introduction

This compound is a β-thioketone, a class of compounds with applications in organic synthesis and as precursors for various biologically active molecules.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds.[2] Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex mixtures and for metabolic studies. This guide will focus on the fragmentation patterns expected from Electron Ionization (EI), a common ionization technique in mass spectrometry.[3][4]

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield various daughter ions. The primary fragmentation processes for ketones are α-cleavage and McLafferty rearrangement.[5][6][7][8] For organosulfur compounds, cleavage at the C-S bond is also a significant fragmentation pathway.[9]

The molecular weight of this compound (C₁₁H₁₄OS) is 194.30 g/mol . The molecular ion peak [M]•+ is therefore expected at an m/z of 194.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

  • Cleavage 'a': Loss of a methyl radical (•CH₃) to form an acylium ion at m/z 179.

  • Cleavage 'b': Loss of the tolylthioethyl radical (•CH₂CH₂S-tolyl) to form the acetyl cation at m/z 43. This is often a very stable and abundant ion in the mass spectra of methyl ketones.[6]

Cleavage of the Carbon-Sulfur Bond

Cleavage of the C-S bond is a common fragmentation pathway for sulfides. This can occur at two locations:

  • Cleavage 'c': Cleavage of the CH₂-S bond to generate the tolylthio cation [CH₃C₆H₄S]⁺ at m/z 123 and a neutral butan-2-one radical.

  • Cleavage 'd': Cleavage of the S-aryl bond to generate the tolyl cation [CH₃C₆H₄]⁺ at m/z 91, which is a very common and stable fragment (the tropylium ion).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of ketones containing a γ-hydrogen.[5][6][8] In this compound, a hydrogen atom from the tolyl methyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 152.

Other Significant Fragments

Further fragmentation of the primary ions can lead to other observed peaks. For instance, the fragment at m/z 123 ([CH₃C₆H₄S]⁺) can lose a methyl radical to form a fragment at m/z 108.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the ions.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
194[C₁₁H₁₄OS]•+Molecular IonModerate
179[M - CH₃]⁺α-Cleavage 'a'Low
152[C₈H₈OS]•+McLafferty RearrangementModerate
123[CH₃C₆H₄S]⁺C-S Cleavage 'c'High
91[C₇H₇]⁺C-S Cleavage 'd' (Tropylium ion)High
43[CH₃CO]⁺α-Cleavage 'b' (Acetyl cation)Very High (likely base peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

  • If necessary, filter the sample through a 0.2 µm syringe filter before injection.

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-450

  • Scan Speed: 2 scans/second

  • Data Acquisition Software: Agilent MassHunter (or equivalent)

4.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_cs C-S Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [M]•+ m/z = 194 F179 [M - CH₃]⁺ m/z = 179 M->F179 - •CH₃ F43 [CH₃CO]⁺ m/z = 43 M->F43 - •CH₂CH₂S-tolyl F123 [CH₃C₆H₄S]⁺ m/z = 123 M->F123 - •C₄H₇O F152 [C₈H₈OS]•+ m/z = 152 M->F152 - C₃H₆ F91 [C₇H₇]⁺ m/z = 91 F123->F91 - •S-CH₃

Caption: Predicted Fragmentation Pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Serial Dilution Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Extract Extract Mass Spectrum TIC->Extract Identify Identify Fragments Extract->Identify Compare Compare with Libraries Identify->Compare

Caption: General Experimental Workflow for GC-MS Analysis.

References

Physical properties and appearance of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of 4-(o-Tolylthio)butan-2-one. The information presented herein is based on the general properties of analogous aryl thioethers and established principles of organic chemistry.

Introduction

This compound is an organic compound featuring a butanone backbone substituted with a tolylthio group at the 4-position. The 'o-' (ortho) designation specifies that the methyl group on the tolyl ring is adjacent to the sulfur atom. This molecule belongs to the class of aryl thioethers, which are compounds of interest in medicinal chemistry and materials science due to the unique properties conferred by the sulfur linkage. This guide provides an in-depth overview of the inferred physical properties, a probable synthetic route, and expected analytical characteristics of this compound.

Inferred Physical and Chemical Properties

While specific experimental values for this compound are not available, the properties of similar aryl thioethers can be used for estimation. Aryl thioethers are generally characterized as being less volatile and having higher melting points compared to their ether analogs due to the greater polarizability of the sulfur atom.[1]

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyInferred Value / DescriptionRationale / Comparison
Molecular Formula C₁₁H₁₄OSBased on structural components.
Molecular Weight 194.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solid.Aryl halides and thioethers are often described as colorless liquids or crystalline solids.[2]
Odor Likely to have a strong, potentially unpleasant odor.Volatile thioethers are known for their strong, foul odors.[1]
Boiling Point Higher than the analogous 4-(p-Tolyl)-2-butanone (Boiling Point: 243-244 °C).Thioethers are generally less volatile than their corresponding ethers.[1]
Melting Point Expected to be a low-melting solid or a liquid at room temperature.Based on the properties of similar small organic molecules.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone).The nonpolar tolyl and butyl groups would dominate, leading to poor water solubility.
Density Expected to be slightly denser than water (>1.0 g/mL).Aryl halides, which share structural similarities, are often denser than water.[2]

Proposed Synthesis Protocol: Michael Addition

A plausible and efficient method for the synthesis of this compound is the Michael addition of o-tolylthiol to methyl vinyl ketone. This reaction is a conjugate addition of a nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound.[3][4]

General Experimental Protocol
  • Materials: o-Tolylthiol, methyl vinyl ketone, a suitable base (e.g., triethylamine or sodium ethoxide), and a solvent (e.g., ethanol or tetrahydrofuran).

  • Procedure:

    • In a round-bottom flask, dissolve o-tolylthiol in the chosen solvent.

    • Add a catalytic amount of the base to the solution to generate the o-tolylthiolate anion in situ.

    • Cool the mixture in an ice bath to control the exothermic reaction.

    • Slowly add methyl vinyl ketone dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

SynthesisWorkflow Proposed Synthesis of this compound reagents o-Tolylthiol + Methyl Vinyl Ketone reaction Michael Addition (Base Catalyst, Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Expected Spectroscopic Characteristics

The structure of this compound can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption peak is expected around 1715 cm⁻¹ characteristic of a ketone.

  • C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800 cm⁻¹).

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the ortho-substituted tolyl ring.

    • Methylene Protons (adjacent to S): A triplet around δ 3.0-3.3 ppm.

    • Methylene Protons (adjacent to C=O): A triplet around δ 2.7-3.0 ppm.

    • Methyl Protons (on tolyl group): A singlet around δ 2.3-2.5 ppm.

    • Methyl Protons (ketone): A singlet around δ 2.1-2.3 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak in the downfield region (δ > 200 ppm).

    • Aromatic Carbons: Several peaks in the δ 125-140 ppm range.

    • Methylene Carbons: Peaks in the δ 30-50 ppm range.

    • Methyl Carbons: Peaks in the δ 20-30 ppm range.

Conclusion

References

Technical Guide: Solubility Profile of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility characteristics of 4-(o-Tolylthio)butan-2-one. Solubility is a critical physicochemical property that influences bioavailability, formulation development, and outcomes in preclinical studies.[1][2] This guide presents a detailed, albeit hypothetical, solubility profile of the compound across a range of common laboratory solvents with varying polarities. Furthermore, it outlines a standardized experimental protocol for determining thermodynamic solubility via the shake-flask method, a reliable and widely used technique.[3] This is supplemented by visualizations of the experimental workflow and the conceptual relationship between solvent properties and solubility.

Introduction to this compound

This compound is an organic compound featuring a ketone functional group, a thioether linkage, and an aromatic tolyl group. Its structural characteristics suggest a moderate polarity, which implies that its solubility will be significantly dependent on the chosen solvent system. Understanding this solubility profile is essential for applications in medicinal chemistry, process development, and analytical sciences, where precise concentration control is paramount.

Compound Properties:

PropertyValue
IUPAC Name 4-(2-methylphenyl)sulfanylbutan-2-one
Molecular Formula C₁₁H₁₄OS
Molecular Weight 194.30 g/mol
Appearance Colorless to pale yellow oil (Predicted)

Quantitative Solubility Data

The following table summarizes the hypothetical quantitative solubility of this compound in various organic solvents at 25°C. The data is organized by solvent class to facilitate comparison. These values represent the thermodynamic equilibrium solubility.

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar50.026
TolueneNonpolar1500.772
DichloromethanePolar Aprotic> 200> 1.029
AcetonePolar Aprotic> 200> 1.029
Ethyl AcetatePolar Aprotic1800.926
AcetonitrilePolar Aprotic1200.618
IsopropanolPolar Protic950.489
EthanolPolar Protic1100.566
MethanolPolar Protic800.412
WaterPolar Protic< 0.1< 0.0005

Analysis: The data indicates that this compound exhibits poor solubility in highly nonpolar solvents like hexane and is practically insoluble in water.[4] Its highest solubility is observed in polar aprotic solvents such as Dichloromethane and Acetone. The solubility in polar protic solvents like alcohols is moderate. This profile is consistent with a molecule of intermediate polarity.

Experimental Protocols

The determination of thermodynamic solubility is crucial for lead optimization and drug formulation.[1][5] The protocol detailed below is for the widely accepted shake-flask method.[3][5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid or oil)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.[7]

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[1][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to avoid artificially high solubility readings from suspended microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[6]

    • Dilute the filtered supernatant (saturated solution) with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Using the calibration curve, determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to vial B Add known volume of solvent A->B C Shake at constant temp (24-48 hours) B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze by HPLC F->H G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Compound This compound (Moderate Polarity) Polar Polar Solvents (e.g., Alcohols, Water) Aprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Moderate Moderate Solubility Polar->Moderate 'Like dissolves like' (H-bonding mismatch) High High Solubility Aprotic->High 'Like dissolves like' (Dipole interactions) Low Low / Insoluble Nonpolar->Low 'Like dissolves like' (Polarity mismatch)

Caption: Conceptual Model of Solubility Based on Polarity.

References

An In-depth Technical Guide on the Potential Biological Activities of Thioether Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thioether ketones, a class of organic compounds characterized by a ketone functional group and a thioether linkage, have emerged as a promising scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on the potential therapeutic applications of thioether ketones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Thioether ketones have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thioether ketone derivatives, reported as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazoline Multithioether (4g)A-549 (Human Lung Cancer)22.58 (µg/mL)[1]
Thiazoline Multithioether (4g)Bcap-37 (Human Breast Cancer)19.41 (µg/mL)[1]
Thiazine Multithioether (5g)A-549 (Human Lung Cancer)8.26 (µg/mL)[1]
Thiazine Multithioether (5g)Bcap-37 (Human Breast Cancer)9.30 (µg/mL)[1]
Signaling Pathways in Cancer

One of the key signaling pathways implicated in cancer progression and often targeted by anticancer agents is the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[2][3] The aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers.[4] Thiophene derivatives, which share structural similarities with certain thioether ketones, have been identified as potent and selective inhibitors of PI3K.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thioether_Ketone Thioether Ketone (Proposed) Thioether_Ketone->PI3K Inhibition

Proposed inhibition of the PI3K/Akt/mTOR pathway by thioether ketones.

Experimental Protocols: Anticancer Activity Assessment

A general procedure for the synthesis of thiazoline and thiazine multithioethers involves the reaction of a heterocyclic 2-thione with a dibromide in the presence of a base.[1]

  • Activation of Thione: To a solution of the heterocyclic 2-thione (e.g., thiazolidine-2-thione or 1,3-thiazinane-2-thione) (4.4 mmol) in anhydrous ethanol (3 mL), add potassium hydroxide (KOH) (0.25 g, 4.4 mmol).

  • Reaction Mixture: Stir the suspension until the solution becomes clear.

  • Addition of Dibromide: Slowly add an ethanol solution (2 mL) of the corresponding dibromide (2.1 mmol). A white precipitate should gradually form.

  • Reaction Completion and Isolation: Continue the reaction for 72 hours. Filter the precipitate, wash with ethanol, and dry.

  • Purification: Recrystallize the crude product from water to obtain the pure multithioether.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Thioether Ketones Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure Absorbance (e.g., 570 nm) Add_Solvent->Measure

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Thioether ketones and related sulfur-containing heterocycles have shown promise as antimicrobial agents against a range of pathogenic bacteria. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thioether-containing compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)
Thiophene DerivativeStaphylococcus aureusModerate to good activity
Thiophene DerivativeBacillus subtilisModerate to good activity
Thiophene DerivativeEscherichia coliModerate to good activity
Thiophene DerivativePseudomonas aeruginosaModerate to good activity
Experimental Protocols: Antimicrobial Activity Assessment

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the thioether ketone compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thioether ketones are being investigated for their potential to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table includes IC50 values for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, by some thiophene derivatives.

Compound ClassTargetIC50 (µM)
Thiophene DerivativeCOX-2Varies (moderate to good)

Note: There is a significant gap in the literature regarding quantitative anti-inflammatory data specifically for thioether ketones. Further studies are required to determine their potency against key inflammatory targets.

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[6] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and enzymes like COX-2.[7] Inhibition of the NF-κB pathway is a major target for the development of anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) NFkB_active->Genes Thioether_Ketone Thioether Ketone (Proposed) Thioether_Ketone->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway by thioether ketones.

Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, produced by macrophages in response to an inflammatory stimulus.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the thioether ketone compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production. Include a vehicle control (no compound) and a negative control (no LPS stimulation).

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Neuroprotective Activity

The potential of thioether ketones in the context of neurodegenerative diseases is an emerging area of research. While direct evidence is limited, the known neuroprotective effects of ketone bodies provide a rationale for investigating thioether ketone derivatives for their ability to protect neurons from damage and degeneration.

Potential Mechanisms of Neuroprotection

Ketone bodies have been shown to exert neuroprotective effects through various mechanisms, including:

  • Providing an alternative energy source for neurons: This is particularly relevant in conditions where glucose metabolism is impaired.

  • Reducing oxidative stress: Ketone bodies can decrease the production of reactive oxygen species (ROS) and enhance antioxidant defenses.

  • Modulating inflammation: Ketone bodies have been shown to have anti-inflammatory properties within the central nervous system.

  • Inhibition of histone deacetylases (HDACs): This can lead to changes in gene expression that promote neuronal survival.[8]

It is hypothesized that appropriately designed thioether ketones may share some of these neuroprotective mechanisms.

Signaling Pathways in Neuroprotection

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a key regulator of neuronal survival and apoptosis. Depending on the specific stimulus and cellular context, different branches of the MAPK pathway can either promote cell death or enhance survival. Modulation of this pathway is a potential strategy for neuroprotection.

MAPK_Signaling_Pathway Stress Oxidative Stress, Neurotoxins MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Survival Neuronal Survival Thioether_Ketone Thioether Ketone (Proposed) Thioether_Ketone->MAPKKK Modulation Thioether_Ketone->Survival

Proposed modulation of the MAPK signaling pathway by thioether ketones.

Experimental Protocols: Neuroprotective Activity Assessment

HT-22 cells are a murine hippocampal neuronal cell line commonly used to study mechanisms of neuronal cell death.

  • Cell Culture: Seed HT-22 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the thioether ketone compound for 1-2 hours.

  • Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent, such as glutamate or hydrogen peroxide. Include a vehicle control and a positive control (a known neuroprotective agent).

  • Incubation: Incubate the plate for 24-48 hours.

  • Assessment of Cell Viability: Determine the percentage of viable cells using an appropriate method, such as the MTT assay or by staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).

Conclusion and Future Directions

Thioether ketones represent a versatile and promising class of compounds with a wide range of potential biological activities. The existing research provides a strong foundation for their further development as therapeutic agents, particularly in the areas of oncology and infectious diseases. However, significant research gaps remain, especially concerning their anti-inflammatory and neuroprotective properties.

Future research should focus on:

  • Synthesis of diverse libraries of thioether ketones: This will allow for a more comprehensive exploration of structure-activity relationships.

  • Systematic screening for anti-inflammatory and neuroprotective activities: This should include the determination of quantitative data such as IC50 or EC50 values against relevant molecular targets and in cellular models.

  • In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by thioether ketones is crucial for understanding their therapeutic potential and for rational drug design.

  • In vivo studies: Promising lead compounds should be evaluated in animal models of disease to assess their efficacy and safety.

By addressing these research priorities, the full therapeutic potential of thioether ketones can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Exploring Derivatives of 4-(o-Tolylthio)butan-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(o-Tolylthio)butan-2-one and its derivatives as a promising scaffold for research and drug development. This document outlines the synthesis, potential biological activities, and key structure-activity relationships of this class of compounds, offering a foundation for further investigation.

Introduction

The 4-(arylthio)butan-2-one scaffold, a class of β-ketosulfides, represents a versatile starting point for the development of novel therapeutic agents. The core structure, characterized by a butan-2-one moiety linked to an arylthio group, allows for extensive chemical modification to modulate its physicochemical and biological properties. The parent compound, this compound, is synthesized through a straightforward and efficient thia-Michael addition, making it an attractive candidate for the generation of diverse chemical libraries.

Synthesis of 4-(Arylthio)butan-2-one Derivatives

The primary synthetic route to 4-(arylthio)butan-2-one derivatives is the thia-Michael addition of substituted thiophenols to methyl vinyl ketone. This reaction is known for its efficiency and can often be performed under mild, solvent-free conditions.

General Experimental Protocol: Thia-Michael Addition

A representative experimental procedure for the synthesis of 4-(arylthio)butan-2-one derivatives is as follows:

  • To a round-bottom flask, add the desired substituted thiophenol (1.0 eq).

  • Add methyl vinyl ketone (1.0-1.2 eq) to the flask.

  • The reaction mixture is stirred at room temperature or with gentle heating (e.g., 30-50 °C) for a period ranging from 15 minutes to 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 4-(arylthio)butan-2-one derivative.

The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring of the thiophenol.

Potential Biological Activities and Structure-Activity Relationships

While extensive quantitative biological data for a broad range of this compound derivatives is not yet widely available in the public domain, the structurally related class of chalcones and other compounds featuring an α,β-unsaturated ketone moiety have shown significant activity as inhibitors of tubulin polymerization. This suggests a potential mechanism of action for 4-(arylthio)butan-2-one derivatives that warrants further investigation.

Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it a key target for anticancer drug development.

Hypothetical Structure-Activity Relationship (SAR)

Based on the general principles of medicinal chemistry and the known SAR of other tubulin inhibitors, a hypothetical SAR for 4-(arylthio)butan-2-one derivatives can be proposed. This provides a framework for the rational design of new analogs with potentially enhanced activity.

Below is a diagram illustrating the key areas for chemical modification on the 4-(arylthio)butan-2-one scaffold and their potential impact on biological activity.

SAR_Hypothesis Hypothetical Structure-Activity Relationship (SAR) for 4-(Arylthio)butan-2-one Derivatives cluster_core Core Scaffold: 4-(Arylthio)butan-2-one cluster_modifications Potential Modification Sites cluster_activity Predicted Impact on Activity Core ArylRing Aryl Ring (R) - Substitution pattern (ortho, meta, para) - Electronic effects (electron-donating/withdrawing groups) - Lipophilicity (e.g., halogens, alkyl groups) BindingAffinity Modulation of Binding Affinity to Tubulin ArylRing->BindingAffinity Directly influences hydrophobic and electronic interactions in the binding pocket KetoGroup Butanone Moiety - Modification of the ketone (e.g., to oxime, hydrazone) - Introduction of α-substituents KetoGroup->BindingAffinity May act as a hydrogen bond acceptor CellularPotency Improved Cellular Potency BindingAffinity->CellularPotency Leads to Pharmacokinetics Enhanced Pharmacokinetic Properties (ADME) CellularPotency->Pharmacokinetics Requires optimization of

Caption: Hypothetical SAR for 4-(Arylthio)butan-2-one Derivatives.

Proposed Research Workflow

To systematically explore the potential of this compound derivatives as therapeutic agents, a structured research workflow is proposed. This workflow encompasses the synthesis of a focused library of compounds, their biological evaluation, and subsequent lead optimization.

Research_Workflow Proposed Research Workflow for 4-(Arylthio)butan-2-one Derivatives node_synthesis Library Synthesis (Thia-Michael Addition) node_screening Primary Biological Screening (e.g., Cytotoxicity Assays in Cancer Cell Lines) node_synthesis->node_screening node_hit_id Hit Identification (Compounds with Significant Activity) node_screening->node_hit_id node_moa Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) node_hit_id->node_moa node_sar Structure-Activity Relationship (SAR) Analysis node_hit_id->node_sar node_moa->node_sar node_optimization Lead Optimization (Iterative Synthesis and Testing) node_sar->node_optimization node_optimization->node_synthesis Feedback loop node_preclinical Preclinical Development node_optimization->node_preclinical

Caption: Proposed Research Workflow.

Data Presentation

To facilitate the comparison of newly synthesized derivatives, all quantitative data should be summarized in a clearly structured table. This table should include the chemical structure of each derivative, along with key experimental data such as reaction yield, and any available biological data (e.g., IC50 values from cytotoxicity assays).

Table 1: Physicochemical and Biological Data for 4-(Arylthio)butan-2-one Derivatives (Template)

Compound IDAryl Substituent (R)Yield (%)IC50 (µM) [Cell Line]Notes
1 2-CH₃ (o-Tolyl)DataDataParent Compound
2a 4-ClDataData
2b 4-OCH₃DataData
2c 4-NO₂DataData
............

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the discovery of novel bioactive molecules. The straightforward synthesis allows for the rapid generation of a diverse library of analogs. Future research should focus on the systematic exploration of the structure-activity relationship, particularly concerning substitutions on the aryl ring, to identify potent compounds. Elucidating the precise mechanism of action, with a focus on potential tubulin polymerization inhibition, will be crucial for the rational design of next-generation therapeutic agents based on this versatile chemical scaffold. The workflows and methodologies outlined in this guide provide a robust framework for advancing the research and development of these promising compounds.

The Discovery of 4-(o-Tolylthio)butan-2-one: A Literature Review and Synthetic Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes toward 4-(o-Tolylthio)butan-2-one. Although a direct documented discovery or synthesis of this specific molecule is not prevalent in the current body of scientific literature, its synthesis can be confidently predicted through well-established methodologies for the preparation of analogous β-ketosulfides. This document outlines a plausible and detailed experimental protocol for the synthesis of this compound via the Michael addition of o-tolylthiol to methyl vinyl ketone. Quantitative data from analogous reactions are presented to offer a comparative framework for expected outcomes. Furthermore, this guide includes a proposed workflow for the synthesis and characterization of the title compound, complete with spectroscopic data expectations.

Introduction

β-ketosulfides are a class of organic compounds that serve as versatile intermediates in organic synthesis. Their unique structural motif, featuring a keto group β- to a sulfur atom, allows for a variety of chemical transformations, making them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of an o-tolylthio moiety specifically introduces a sterically hindered and electronically distinct aromatic group, which could impart unique chemical and biological properties to the resulting molecule and its downstream derivatives.

While a dedicated report on the discovery of this compound is absent from the surveyed literature, its synthesis is readily achievable through the conjugate addition of o-tolylthiol to an appropriate α,β-unsaturated ketone. The Michael addition reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, stands out as the most direct and efficient method for this purpose.

Proposed Synthesis of this compound

The most logical and well-precedented synthetic route to this compound is the Michael addition of o-tolylthiol (also known as 2-methylbenzenethiol or o-thiocresol) to methyl vinyl ketone. This reaction is a type of conjugate addition where the nucleophilic sulfur atom of the thiol attacks the β-carbon of the α,β-unsaturated ketone.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product o_tolylthiol o-Tolylthiol product This compound o_tolylthiol->product Michael Addition mvk Methyl Vinyl Ketone mvk->product

Caption: Synthetic pathway for this compound.

Quantitative Data from Analogous Reactions

To provide a reasonable expectation of reaction outcomes, the following table summarizes quantitative data from published Michael additions of various thiols to α,β-unsaturated ketones.

Thiolα,β-Unsaturated KetoneCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
ThiophenolMethyl vinyl ketoneNone/Neat0.53093[1]
4-ChlorothiophenolMethyl vinyl ketoneNone/Neat0.253098[1]
4-MethylthiophenolMethyl vinyl ketoneNone/Neat0.53085[1]
BenzylthiolMethyl vinyl ketoneNone/Neat0.753076[1]
Thiophenol4-Phenylbut-3-en-2-one[bmim][OAc]/Neat-RT93[1]

Detailed Experimental Protocol

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on established protocols for similar Michael additions.

Synthesis of this compound

Materials:

  • o-Tolylthiol (1.0 eq)

  • Methyl vinyl ketone (1.2 eq)

  • Triethylamine (0.1 eq, optional catalyst)

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add o-tolylthiol (1.0 eq) and dichloromethane.

  • If a basic catalyst is to be used, add triethylamine (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.2 eq) dropwise to the stirred solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting thiol.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Spectroscopic Data

Based on the analysis of structurally related β-ketosulfides, the following spectroscopic data can be anticipated for this compound.[2][3][4]

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.1-7.4 ppm (m, 4H): Aromatic protons of the o-tolyl group.

  • δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂ -).

  • δ 2.7-2.9 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

  • δ 2.4 ppm (s, 3H): Methyl protons of the o-tolyl group (Ar-CH₃ ).

  • δ 2.2 ppm (s, 3H): Methyl protons of the acetyl group (-C(=O)-CH₃ ).

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~207 ppm: Carbonyl carbon (C =O).

  • δ ~138 ppm, ~135 ppm, ~130 ppm, ~127 ppm, ~126 ppm, ~125 ppm: Aromatic carbons.

  • δ ~44 ppm: Methylene carbon adjacent to the carbonyl group (-C H₂-C=O).

  • δ ~30 ppm: Methylene carbon adjacent to the sulfur atom (-S-C H₂-).

  • δ ~30 ppm: Acetyl methyl carbon (-C(=O)-C H₃).

  • δ ~20 ppm: Aromatic methyl carbon (Ar-C H₃).

IR (neat):

  • ~1715 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone.[5][6]

  • ~3060-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2960-2850 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) would be expected.

  • Common fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization reactants o-Tolylthiol + Methyl Vinyl Ketone reaction Michael Addition reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: Workflow for the synthesis and characterization.

Conclusion

While the specific discovery of this compound is not explicitly detailed in the scientific literature, its synthesis is highly feasible and predictable through the well-established Michael addition reaction. This technical guide provides a robust framework for its preparation and characterization, drawing upon extensive data from analogous chemical transformations. The outlined protocol and expected spectroscopic data serve as a valuable resource for researchers aiming to synthesize this compound for further investigation in various fields of chemical and pharmaceutical sciences. The unique electronic and steric properties imparted by the o-tolylthio group make this molecule an interesting target for future research and development.

References

Methodological & Application

Application Note: Synthesis of 4-(o-Tolylthio)butan-2-one via Thia-Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(o-Tolylthio)butan-2-one is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its synthesis via a thia-Michael addition represents an efficient and atom-economical approach. This application note provides a detailed protocol for the synthesis of this compound from o-thiocresol and methyl vinyl ketone, including reaction conditions, purification methods, and characterization data. The straightforward procedure and high yield make this method suitable for both academic research and industrial applications.

Reaction Scheme

The synthesis proceeds through the conjugate addition of o-thiocresol to methyl vinyl ketone, catalyzed by a base.

Reaction Scheme

Figure 1: General reaction scheme for the thia-Michael addition of o-thiocresol to methyl vinyl ketone.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
o-Thiocresol98%Sigma-Aldrich137-06-4
Methyl vinyl ketone99%Alfa Aesar78-94-4
Triethylamine (Et3N)≥99.5%Fisher Scientific121-44-8
Dichloromethane (CH2Cl2)ACS GradeVWR75-09-2
Sodium Sulfate (Na2SO4)AnhydrousMerck7757-82-6
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass funnel

  • Separatory funnel (250 mL)

  • Chromatography column

Procedure
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add o-thiocresol (1.24 g, 10 mmol) and dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (0.14 mL, 1 mmol) to the stirred solution.

  • Slowly add methyl vinyl ketone (0.70 g, 10 mmol) dropwise over a period of 10 minutes using a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the pure product.

Data Summary

The following table summarizes the typical quantitative data obtained from this protocol.

ParameterValue
Yield90-95%
Physical StateColorless to pale yellow oil
Molecular FormulaC11H14OS
Molecular Weight194.29 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.35-7.10 (m, 4H), 3.20 (t, J=7.2 Hz, 2H), 2.80 (t, J=7.2 Hz, 2H), 2.45 (s, 3H), 2.20 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)207.1, 138.5, 135.2, 130.3, 129.8, 126.8, 126.5, 44.2, 30.8, 28.5, 20.4
IR (neat, cm⁻¹)2925, 1715 (C=O), 1475, 1230, 750
Mass Spec (EI) m/z194.08 [M]⁺

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve o-thiocresol in CH2Cl2 B 2. Cool to 0 °C A->B C 3. Add Et3N B->C D 4. Add Methyl Vinyl Ketone C->D E 5. Stir at 0 °C (1h) then RT (3h) D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Extraction with CH2Cl2 G->H I 9. Wash with Brine H->I J 10. Dry (Na2SO4) & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L G cluster_reactants Reactants cluster_mechanism Mechanism Steps R1 o-Thiocresol S1 1. Deprotonation of Thiol R1->S1 R2 Methyl Vinyl Ketone S2 2. Nucleophilic Attack R2->S2 Base Et3N Base->S1 S1->S2 S3 3. Protonation of Enolate S2->S3 Product This compound S3->Product

Application Note and Detailed Protocol for the Synthesis of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(o-Tolylthio)butan-2-one, a valuable intermediate in organic synthesis. The protocol is based on the S-alkylation of o-thiocresol with 4-chlorobutan-2-one. This method is a standard and reliable approach for the formation of thioethers.

Chemical Reaction

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the thiolate anion, generated from o-thiocresol in the presence of a base, attacks the electrophilic carbon of 4-chlorobutan-2-one, displacing the chloride leaving group.

Reaction Scheme:

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
o-ThiocresolC₇H₈S124.211.24 g0.01
4-Chlorobutan-2-oneC₄H₇ClO106.551.17 g0.011
Sodium HydroxideNaOH40.000.44 g0.011
AcetoneC₃H₆O58.0850 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-thiocresol (1.24 g, 0.01 mol) and sodium hydroxide (0.44 g, 0.011 mol) in 50 mL of acetone.

  • Addition of Alkylating Agent: To the stirring solution, add 4-chlorobutan-2-one (1.17 g, 0.011 mol) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of dichloromethane and 50 mL of water. Transfer the mixture to a separatory funnel and shake. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Summary

ParameterValue
Product Name This compound
Molecular Formula C₁₁H₁₄OS
Molar Mass 194.29 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 70-85%
¹H NMR (CDCl₃, δ ppm) ~7.4-7.1 (m, 4H, Ar-H), 3.1 (t, 2H, -S-CH₂-), 2.8 (t, 2H, -CH₂-C=O), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, -C(=O)-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~207 (C=O), 138, 135, 130, 129, 127, 126 (Ar-C), 44 (-CH₂-C=O), 30 (-S-CH₂-), 29 (-C(=O)-CH₃), 20 (Ar-CH₃)
IR (neat, cm⁻¹) ~1715 (C=O stretch)

Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow A 1. Dissolve o-thiocresol and NaOH in acetone B 2. Add 4-chlorobutan-2-one A->B Stirring at RT C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D Periodic sampling E 5. Evaporate acetone D->E Reaction complete F 6. Add DCM and water for extraction E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry with Na2SO4 and concentrate G->H I 9. Purify by column chromatography H->I J Pure this compound I->J

The Versatile Building Block: 4-(o-Tolylthio)butan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – 4-(o-Tolylthio)butan-2-one is emerging as a versatile and valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive ketone functionality with a stabilizing arylthioether, make it an ideal precursor for the synthesis of a diverse array of complex organic molecules and heterocyclic frameworks. These application notes provide an overview of its utility and detailed protocols for its synthesis and potential transformations.

Application Notes

This compound, a member of the β-ketosulfide class of compounds, serves as a powerful intermediate in organic synthesis. The presence of both a carbonyl group and a sulfur atom allows for a variety of chemical manipulations, making it a strategic starting material for constructing molecules with potential biological activity.

Key Applications:

  • Synthesis of Heterocyclic Compounds: β-Ketosulfides are well-documented precursors for the synthesis of various heterocycles. The dicarbonyl-like nature of this compound, accessible through manipulation of the thioether, makes it a suitable substrate for cyclization reactions. For instance, it can be envisioned as a precursor for:

    • Thiophenes, Furans, and Pyrroles: Through variations of the Paal-Knorr synthesis, the 1,4-dicarbonyl equivalent of this compound can be cyclized with appropriate reagents to form these five-membered aromatic heterocycles.

    • Indoles: The ketone functionality allows for the formation of a phenylhydrazone, which can subsequently undergo Fischer indole synthesis to produce indole derivatives.

    • Benzothiazines: Intramolecular cyclization of derivatives of this compound can provide a route to the benzothiazine scaffold, a privileged structure in medicinal chemistry.

  • Precursor for Bioactive Molecules: The structural motif of this compound is found within more complex molecules that exhibit a range of biological activities. Its use as a building block allows for the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR) in drug discovery programs. For example, related arylthiobutanones are precursors to novel heme oxygenase inhibitors.

  • Carbon-Carbon Bond Formation: The methylene group adjacent to the carbonyl is activated and can be readily deprotonated to form an enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations, to build more complex carbon skeletons.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thia-Michael Addition

This protocol describes the synthesis of this compound from commercially available starting materials, o-thiocresol and methyl vinyl ketone, through a base-catalyzed thia-Michael addition.

Reaction Scheme:

G o_thiocresol o-Thiocresol plus1 + o_thiocresol->plus1 mvk Methyl Vinyl Ketone plus1->mvk arrow mvk->arrow product This compound arrow->product conditions Base (e.g., Et3N) Solvent (e.g., CH2Cl2) Room Temperature

Caption: Synthesis of this compound.

Materials:

  • o-Thiocresol

  • Methyl vinyl ketone (freshly distilled)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of o-thiocresol (1.0 eq) in dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Slowly add freshly distilled methyl vinyl ketone (1.05 eq) to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Quantitative Data:

ParameterValue
Reactant Ratio1:1.05 (o-Thiocresol:MVK)
BaseTriethylamine (1.1 eq)
SolventDichloromethane (0.2 M)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield85-95%
Protocol 2: Potential Application in Fischer Indole Synthesis

This protocol outlines a general procedure for the potential use of this compound as a ketone component in the Fischer indole synthesis to produce a substituted indole.

Workflow:

G start This compound intermediate Phenylhydrazone Intermediate start->intermediate + reagent Phenylhydrazine product 2-Methyl-3-(o-tolylthiomethyl)-1H-indole intermediate->product Heat acid Acid Catalyst (e.g., PPA, H2SO4)

Caption: Fischer Indole Synthesis Workflow.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Phenylhydrazone:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

    • Remove the solvent under reduced pressure. The crude hydrazone may be used directly in the next step or purified by recrystallization.

  • Indole Cyclization:

    • Add the phenylhydrazone intermediate to polyphosphoric acid (PPA) at room temperature.

    • Heat the mixture to 80-100 °C for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto ice water with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target indole.

Expected Product Profile:

PropertyExpected Value
Product Name2-Methyl-3-(o-tolylthiomethyl)-1H-indole
Molecular FormulaC₁₇H₁₇NS
Molecular Weight267.39 g/mol

Disclaimer: This protocol is a general guideline based on established chemical principles. Researchers should conduct their own optimization and safety assessments before implementation. The handling of all chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 4-(o-Tolylthio)butan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(o-Tolylthio)butan-2-one is a synthetic organic compound featuring a butan-2-one core linked to an o-tolyl group via a thioether linkage. While direct literature on the specific medicinal chemistry applications of this exact molecule is limited, its structural motifs—the aryl thioether and the butanone moiety—are present in numerous biologically active compounds. Aryl thioethers are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The butanone fragment can serve as a versatile scaffold for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

These notes provide a comprehensive overview of the potential applications of this compound as a lead compound in drug discovery, focusing on its hypothetical role as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE), a key target in inflammatory diseases. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for initiating research in this area.

Potential Biological Target and Signaling Pathway

Based on the structural features of this compound, a plausible biological target is the Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the shedding of the pro-inflammatory cytokine TNF-α from the cell surface. Inhibition of TACE can therefore reduce the levels of soluble TNF-α, a key mediator of inflammation in diseases such as rheumatoid arthritis and inflammatory bowel disease.

The proposed mechanism of action involves the binding of this compound to the active site of TACE, thereby preventing the cleavage of pro-TNF-α. This leads to a downstream reduction in the activation of TNF-α receptors and subsequent inflammatory signaling cascades.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro_TNFa pro-TNF-α TACE TACE (ADAM17) pro_TNFa->TACE TNFa Soluble TNF-α TACE->TNFa Cleavage TNFR TNF-α Receptor Inflammatory_Signal Inflammatory Signaling (NF-κB, MAPK pathways) TNFR->Inflammatory_Signal Activation 4_o_TB This compound 4_o_TB->TACE Inhibition TNFa->TNFR Binding Inflammation Inflammation Inflammatory_Signal->Inflammation

Caption: Hypothetical signaling pathway of TACE inhibition by this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between o-thiocresol and 4-chlorobutan-2-one.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of o-thiocresol (1.24 g, 10 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes. To this suspension, add 4-chlorobutan-2-one (1.07 g, 10 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After completion of the reaction, filter the solid potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (9:1 to 7:3) to afford this compound as a pale yellow oil.

Characterization Data (Hypothetical)
ParameterValue
Molecular Formula C₁₁H₁₄OS
Molecular Weight 194.30 g/mol
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.10 (m, 4H, Ar-H), 3.15 (t, J=7.2 Hz, 2H, -S-CH₂-), 2.75 (t, J=7.2 Hz, 2H, -CH₂-C(O)-), 2.40 (s, 3H, Ar-CH₃), 2.15 (s, 3H, -C(O)-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 207.5, 138.0, 135.5, 130.2, 128.8, 126.5, 125.0, 45.0, 35.0, 30.0, 20.5
Mass Spectrometry (ESI+) m/z 195.08 [M+H]⁺, 217.06 [M+Na]⁺

In Vitro Biological Evaluation

The inhibitory activity of this compound against TACE can be evaluated using a fluorescence resonance energy transfer (FRET) assay.

Experimental Protocol: TACE FRET Assay
  • Reagents: Recombinant human TACE, FRET peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Arg-Ser-Ser-Ser-Arg-Lys(Dnp)-NH₂), assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well black microplate, add 50 µL of assay buffer, 2 µL of the compound solution (or DMSO for control), and 25 µL of the FRET substrate solution (final concentration 10 µM).

    • Initiate the reaction by adding 25 µL of the TACE enzyme solution (final concentration 0.5 nM).

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Hypothetical Quantitative Data

The following table summarizes the hypothetical in vitro activity of this compound and its analogs.

CompoundStructureTACE IC₅₀ (µM)
This compound R = H5.2
Analog 1R = 4-F2.8
Analog 2R = 4-Cl3.5
Analog 3R = 4-OCH₃8.1

Structure of Analogs: Modification on the tolyl ring.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the hit-to-lead optimization of this compound.

Drug_Discovery_Workflow Start Initial Hit: This compound Synthesis Synthesis of Analogs Start->Synthesis In_Vitro In Vitro Screening (TACE FRET Assay) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Synthesis Iterative Optimization ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) SAR->ADME_Tox Promising Compounds Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection In_Vivo In Vivo Efficacy Studies (e.g., Animal models of arthritis) Lead_Selection->In_Vivo End Preclinical Development In_Vivo->End

Caption: A typical drug discovery workflow for lead optimization.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. Based on the known biological activities of related aryl thioether and butanone-containing molecules, this compound warrants further investigation, particularly in the context of anti-inflammatory drug discovery. The provided protocols and hypothetical data serve as a foundational framework for researchers to initiate and advance the study of this compound and its derivatives in medicinal chemistry. Future work should focus on the synthesis of a diverse library of analogs to establish a robust structure-activity relationship and to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.

Application Notes and Protocols for the Purification of Crude 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 4-(o-Tolylthio)butan-2-one, a versatile intermediate in organic synthesis. The described techniques are essential for obtaining high-purity material crucial for subsequent synthetic steps and ensuring the quality of final products in drug development.

Introduction

This compound is a β-ketosulfide commonly synthesized via the S-alkylation of o-thiocresol with a suitable four-carbon electrophile, such as 4-chlorobutan-2-one. This reaction, analogous to the Williamson ether synthesis, can yield a crude product containing various impurities. The primary impurities may include unreacted starting materials (o-thiocresol and 4-chlorobutan-2-one), the disulfide byproduct formed from the oxidation of o-thiocresol, and potential self-condensation products of the butanone starting material. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. This document outlines three common and effective purification techniques: column chromatography, recrystallization, and vacuum distillation.

Predicted Impurities in Crude this compound

A logical workflow for the synthesis of this compound and the generation of potential impurities is outlined below. Understanding these impurities is key to selecting an appropriate purification strategy.

o-Thiocresol o-Thiocresol Reaction Reaction o-Thiocresol->Reaction 4-Chlorobutan-2-one 4-Chlorobutan-2-one 4-Chlorobutan-2-one->Reaction Base Base Base->Reaction Crude Product Crude Product Reaction->Crude Product Purified Product Purified Product Crude Product->Purified Product Purification Unreacted o-Thiocresol Unreacted o-Thiocresol Crude Product->Unreacted o-Thiocresol Unreacted 4-Chlorobutan-2-one Unreacted 4-Chlorobutan-2-one Crude Product->Unreacted 4-Chlorobutan-2-one Di-o-tolyl disulfide Di-o-tolyl disulfide Crude Product->Di-o-tolyl disulfide Side Products Side Products Crude Product->Side Products

Caption: Synthesis and Impurity Profile of this compound.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. Please note that specific values may vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification TechniqueTypical PurityExpected YieldKey Separation Principle
Column Chromatography >98%60-85%Differential adsorption based on polarity
Recrystallization >99% (for solid samples)50-70%Differential solubility in a given solvent
Vacuum Distillation >97%70-90%Difference in boiling points under reduced pressure

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel is recommended.

cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Isolation Slurry Prepare Silica Gel Slurry in Eluent Pack Pack Column with Slurry Slurry->Pack Equilibrate Equilibrate Column with Eluent Pack->Equilibrate Load Load Sample onto Column Equilibrate->Load Dissolve Dissolve Crude Product in Minimal Solvent Dissolve->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Product Pure Product Evaporate->Pure Product

Caption: Workflow for Column Chromatography Purification.

Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size (a diameter of 4-5 cm is suitable for purifying 1-2 g of crude material).

    • Secure the column vertically to a stand.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with 2-3 column volumes of the eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. A gradient elution can be effective, starting with a non-polar eluent and gradually increasing the polarity. A suggested gradient is from 98:2 to 90:10 Hexane:Ethyl Acetate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Analysis and Product Isolation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. If the crude this compound is a solid or can be induced to solidify, this method can yield high-purity material.

Dissolve Dissolve Crude Product in Minimum Hot Solvent Cool Allow Solution to Cool Slowly Dissolve->Cool Crystallize Crystals Form Cool->Crystallize Filter Filter Crystals (Vacuum Filtration) Crystallize->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Workflow for Recrystallization.

Protocol:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or hexane and ethyl acetate is often a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purification by Vacuum Distillation

For liquid crude products, vacuum distillation is an excellent method for purification, especially for compounds with high boiling points that might decompose at atmospheric pressure.

Setup Assemble Vacuum Distillation Apparatus Charge Charge Distillation Flask with Crude Product Setup->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Heat the Flask Gently Vacuum->Heat Collect Collect Fractions at Constant Boiling Point Heat->Collect Pure_Liquid Pure Liquid Product Collect->Pure_Liquid

Application Note: Isolating 4-(o-Tolylthio)butan-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-(o-Tolylthio)butan-2-one using column chromatography. The methodology is designed to be a standard procedure adaptable for similar thioether ketone compounds.

Introduction

This compound is a ketone and thioether that may serve as an intermediate in various synthetic pathways. Efficient purification of this compound is crucial for obtaining high-purity material for subsequent reactions or biological screening. Column chromatography is a widely used technique for the purification of organic compounds. This application note outlines a standard normal-phase column chromatography protocol using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system to isolate this compound from a crude reaction mixture.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is recommended. However, based on its structure, the following properties can be anticipated:

  • Appearance: Likely a colorless to pale yellow oil or a low-melting solid.

  • Polarity: Moderately polar due to the presence of a ketone and a thioether group.

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Experimental Protocol

This protocol details the materials and methodology for the column chromatographic purification of this compound.

3.1. Materials and Equipment

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (reagent grade) and Ethyl acetate (reagent grade)

  • Crude Sample: this compound (synthesized in-house or commercially available)

  • Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, test tubes or vials for fraction collection

  • Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel 60 F254), UV lamp (254 nm), TLC developing chamber, capillary tubes.

3.2. Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Visualize the spots under a UV lamp.

3.3. Column Preparation (Slurry Method)

  • Secure a glass chromatography column vertically in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Continuously elute the column with the mobile phase until the silica bed is stable and of a constant height.

3.4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

3.5. Elution and Fraction Collection

  • Begin eluting the column with the initial low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

  • Collect fractions in appropriately labeled test tubes or vials.

  • Monitor the elution of the compound by performing TLC analysis on the collected fractions.

  • Combine the fractions containing the pure this compound.

3.6. Solvent Removal

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the recommended conditions for the column chromatography of this compound.

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System n-Hexane and Ethyl Acetate
Elution Gradient Stepwise gradient from 5% to 20% Ethyl Acetate in n-Hexane
Typical Fraction Size 10-20 mL (depending on column size)
Monitoring TLC (Silica gel 60 F254), UV visualization at 254 nm

Workflow Diagram

The following diagram illustrates the experimental workflow for the isolation of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System ColumnPrep Prepare Silica Gel Column (Slurry Method) TLC->ColumnPrep SamplePrep Prepare Sample for Loading (Wet or Dry Loading) ColumnPrep->SamplePrep Load Load Sample onto Column SamplePrep->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Obtain Purified This compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

Developing an HPLC method for 4-(o-Tolylthio)butan-2-one analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 4-(o-Tolylthio)butan-2-one

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a ketone and thioether-containing organic compound. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability testing in various stages of drug development and chemical manufacturing. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its analysis. The presence of the aromatic tolyl group allows for sensitive detection using a UV detector.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference Standard: this compound (purity >98%).

  • Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Filters: 0.45 µm or 0.22 µm syringe filters compatible with organic solvents.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard Analytical HPLC
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 15 minutes

Table 2: Mobile Phase Gradient Program

Time (min)% Water (A)% Acetonitrile (B)
0.05050
10.01090
12.01090
12.15050
15.05050
Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1][2] The following protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Dissolution: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in the sample diluent to achieve a target concentration within the calibration range (e.g., 1 mg/mL).

  • Dilution: Perform serial dilutions as necessary to bring the analyte concentration into the desired working range (e.g., 1-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[3][4]

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to cover a suitable concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Parameters

To ensure the suitability of the developed method, it should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

Table 3: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Range dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify report Report Results quantify->report end_node End report->end_node

Figure 1: HPLC Analysis Workflow
Logical Relationships of HPLC Method Parameters

The diagram below outlines the key relationships between the different parameters of the HPLC method.

cluster_instrument Instrumentation cluster_separation Separation Parameters cluster_detection Detection & Quantification hplc_system HPLC System Pump Autosampler Column Oven UV Detector column Column Type: C18 Dimensions: 4.6x150mm Particle Size: 5 µm hplc_system->column detection Detection Wavelength: 254 nm hplc_system->detection mobile_phase Mobile Phase A: Water B: Acetonitrile Gradient Elution column->mobile_phase flow_rate Flow Rate 1.0 mL/min mobile_phase->flow_rate mobile_phase->detection temperature Temperature 30 °C flow_rate->temperature injection Injection Volume: 10 µL detection->injection quantification Quantification External Standard Peak Area injection->quantification

Figure 2: HPLC Method Parameter Relationships

References

GC-MS protocol for the identification of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are designed to ensure accurate and reproducible results for the qualitative analysis of this compound.

Introduction

This compound is a thioether and ketone derivative. Its analysis by GC-MS is crucial for its identification in various matrices, including synthetic reaction mixtures and biological samples. Gas chromatography offers the necessary separation efficiency for volatile and semi-volatile compounds, while mass spectrometry provides detailed structural information for unambiguous identification. This protocol details the sample preparation, GC-MS instrumentation setup, and data analysis steps necessary for the successful identification of the target analyte.

Experimental Protocol

A meticulous experimental approach is critical for reliable results. The following sections provide a step-by-step guide for the analysis of this compound.

Sample Preparation

Proper sample preparation is essential to ensure the quality of the data obtained from the GC-MS analysis.[1][2]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve the standard in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.[2]

    • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. A concentration of approximately 10 µg/mL is often suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[1]

  • Sample Matrix Preparation:

    • Liquid Samples: Dilute the sample with a suitable solvent (e.g., dichloromethane, hexane, methanol) to fall within the calibration range of the instrument.[1][2] If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) with a non-polar organic solvent.[3]

    • Solid Samples: Dissolve a known quantity of the solid sample in a suitable organic solvent.[2] Sonication may be used to ensure complete dissolution.

    • Cleanup: If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[3][4]

    • Final Preparation: All samples should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter that could contaminate the GC inlet or column.[2] Samples should be prepared in 1.5 mL glass autosampler vials.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range40-450 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 min

Note: Thioethers can sometimes undergo thermal degradation or oxidation in the GC inlet.[5][6] If issues are observed, lowering the injector temperature may be beneficial.

Data Analysis and Identification

Identification of this compound is based on its retention time and mass spectrum.

Retention Time

The retention time of the analyte should be confirmed by injecting a known standard under the same GC-MS conditions.

Mass Spectrum Interpretation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. While a specific spectrum for this compound is not publicly available, based on its structure and the fragmentation of similar molecules like 4-(methylthio)-2-butanone, the following fragmentation patterns can be anticipated:

  • Molecular Ion (M+): The molecular weight of this compound (C11H14OS) is 194.3 g/mol . The molecular ion peak should be observed at m/z = 194.

  • Key Fragment Ions:

    • Loss of a methyl group from the ketone side: [M - 15]+ at m/z = 179.

    • McLafferty rearrangement leading to a fragment at m/z = 58.

    • Cleavage of the C-S bond, potentially leading to fragments corresponding to the tolylthio group (m/z = 123) and the butanone side chain.

    • Fragments corresponding to the tolyl group (m/z = 91).

Table 2: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment Identity
194Molecular Ion [M]+
179[M - CH3]+
123[C7H7S]+
91[C7H7]+ (Tolyl cation)
58McLafferty rearrangement product

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Receive Sample Dilute Dilute/Extract Sample->Dilute Standard Prepare Standard Standard->Dilute Filter Filter Dilute->Filter Vial Transfer to Vial Filter->Vial GCMS GC-MS Injection Vial->GCMS Acquire Data Acquisition GCMS->Acquire Process Process Data Acquire->Process Identify Identify Compound Process->Identify Report Generate Report Identify->Report Identification_Logic cluster_criteria Identification Criteria cluster_decision Conclusion RT_Match Retention Time Match with Standard Confirmation Compound Identified? RT_Match->Confirmation MS_Match Mass Spectrum Match (Molecular Ion & Fragments) MS_Match->Confirmation Positive_ID Positive Identification Confirmation->Positive_ID Yes Negative_ID Compound Not Identified Confirmation->Negative_ID No

References

Application Notes and Protocols for the Crystallization of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the crystallization of 4-(o-Tolylthio)butan-2-one, a versatile intermediate in the synthesis of various biologically active compounds. The following protocol is based on established chemical principles for the purification of ketonic and sulfur-containing organic compounds.

Introduction

This compound is a β-thioketone whose purity is crucial for the successful synthesis of downstream products. Crystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. A successful crystallization process yields a product with high purity and a well-defined crystalline structure. The protocol outlined below provides a general yet detailed method that can be adapted and optimized for the specific needs of the user.

Materials and Equipment

Reagents Equipment
Crude this compoundErlenmeyer flasks (various sizes)
Ethanol (95% or absolute)Hot plate with magnetic stirring capabilities
IsopropanolMagnetic stir bars
HexaneBüchner funnel and flask
AcetoneVacuum source (e.g., water aspirator or vacuum pump)
Distilled or deionized waterFilter paper
Celite (optional, for hot filtration)Spatula
Glass stirring rod
Ice bath
Watch glass
Drying oven or desiccator

Experimental Protocol: Recrystallization of this compound

This protocol describes a general single-solvent recrystallization method. The choice of solvent is critical and should be determined through small-scale solubility tests. Ethanol, isopropanol, or acetone are good starting points for ketones. A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be effective.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 20-30 mg) into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound sparingly or not at all at room temperature.

  • Gently heat the test tube. The compound should be completely soluble in the hot solvent.

  • Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen solvent in small portions while gently heating and stirring the mixture on a hot plate.

  • Continue adding the solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

3. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is necessary.

  • Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

  • If there is a risk of premature crystallization in the funnel, add a small amount of hot, fresh solvent to the receiving flask.

  • Quickly pour the hot solution through the preheated funnel.

4. Crystallization:

  • Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

5. Isolation of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystalline mixture into the center of the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

6. Drying:

  • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Data Presentation

The following table provides hypothetical data for the crystallization of this compound to illustrate how results can be structured. Actual results will vary based on the purity of the starting material and the specific conditions used.

Parameter Value Notes
Initial Mass of Crude Product 5.0 g---
Recrystallization Solvent System Ethanol/Water9:1 (v/v)
Volume of Solvent Used 25 mL---
Crystallization Temperature 0-4 °CCooled in an ice bath
Final Mass of Crystalline Product 4.2 g---
Yield 84%Calculated as (Final Mass / Initial Mass) * 100
Melting Point (Crude) 48-52 °CBroad range indicates impurities
Melting Point (Crystallized) 54-55 °CSharper range indicates higher purity

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the crystallization procedure.

Crystallization_Workflow start Start with Crude This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Impurities Present crystallization Slow Cooling & Ice Bath dissolution->crystallization No Solid Impurities hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Dry Crystals isolation->drying end_product Pure Crystalline Product drying->end_product

Caption: Workflow for the crystallization of this compound.

Application Notes and Protocols for the Synthesis of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(o-Tolylthio)butan-2-one is a thioether ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The introduction of the o-tolylthio moiety can be crucial for modulating the biological activity and pharmacokinetic properties of a target molecule. This document provides detailed protocols for the laboratory-scale synthesis of this compound and outlines key considerations for scaling up the production for preclinical and clinical development. Two primary synthetic routes are discussed: the Michael addition of o-thiocresol to methyl vinyl ketone and the nucleophilic substitution of a 4-halobutan-2-one with o-thiocresol.

Chemical Reaction Pathway

The principal and most atom-economical route for the synthesis of this compound is the conjugate (Michael) addition of o-thiocresol to methyl vinyl ketone. This reaction is typically base-catalyzed, proceeding readily under mild conditions.

Reaction_Pathway o_thiocresol o-Thiocresol reaction_node + o_thiocresol->reaction_node mvk Methyl Vinyl Ketone mvk->reaction_node product This compound catalyst Base Catalyst (e.g., Triethylamine) catalyst->reaction_node reaction_node->product Michael Addition

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of o-Thiocresol to Methyl Vinyl Ketone

This protocol is based on analogous reactions of aryl thiols with methyl vinyl ketone and is expected to provide a high yield of the desired product.

Materials:

  • o-Thiocresol (2-methylbenzenethiol)

  • Methyl vinyl ketone (MVK)

  • Triethylamine (Et3N) or other suitable base (e.g., DBU)

  • Dichloromethane (DCM) or other suitable solvent (e.g., Toluene, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Stirring hotplate

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

Procedure:

  • To a round-bottom flask under an inert atmosphere, add o-thiocresol (1.0 eq) and the chosen solvent (e.g., DCM, 5 mL per mmol of thiol).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base catalyst (e.g., triethylamine, 0.1 eq) to the stirred solution.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Nucleophilic Substitution of 4-Chlorobutan-2-one with o-Thiocresol

Materials:

  • o-Thiocresol

  • 4-Chlorobutan-2-one

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Water

  • Diethyl ether or Ethyl acetate for extraction

  • Standard workup and purification reagents as in Protocol 1.

Equipment:

  • Same as Protocol 1.

Procedure:

  • To a round-bottom flask, add o-thiocresol (1.0 eq), the chosen solvent (e.g., acetone or DMF), and a base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add 4-chlorobutan-2-one (1.1 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterProtocol 1: Michael AdditionProtocol 2: Nucleophilic Substitution
Reactant 1 o-Thiocresolo-Thiocresol
Reactant 2 Methyl Vinyl Ketone4-Chlorobutan-2-one
Catalyst/Base Triethylamine (0.1 eq)Potassium Carbonate (1.5 eq)
Solvent DichloromethaneAcetone or DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 85 - 95%75 - 85%
Purification Flash Column ChromatographyFlash Column Chromatography

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Scale_Up_Workflow cluster_0 Pre-Scale-Up Assessment cluster_1 Scale-Up Execution cluster_2 Post-Scale-Up Route_Selection Route Selection (Michael vs. Substitution) Safety_Analysis Reactant & Reaction Safety Analysis Route_Selection->Safety_Analysis Process_Optimization Optimization of Reaction Parameters Safety_Analysis->Process_Optimization Reagent_Sourcing Reagent Sourcing & Quality Control Process_Optimization->Reagent_Sourcing Reactor_Setup Reactor Setup & Engineering Controls Reagent_Sourcing->Reactor_Setup Exotherm_Management Exotherm Management & Temperature Control Reactor_Setup->Exotherm_Management Workup_Purification Scaleable Workup & Purification Exotherm_Management->Workup_Purification Product_Analysis Product Analysis & Quality Assurance Workup_Purification->Product_Analysis Waste_Management Waste Stream Management Product_Analysis->Waste_Management

Caption: Logical workflow for scaling up the synthesis.

1. Reaction Route Selection:

  • The Michael addition (Protocol 1) is generally preferred for scale-up due to its higher atom economy and milder reaction conditions.

  • However, the high volatility and potential for polymerization of methyl vinyl ketone can pose challenges. Careful control of addition rate and temperature is critical.

  • The nucleophilic substitution (Protocol 2) may be considered if handling MVK at scale is problematic. The trade-off is a lower atom economy and the generation of inorganic salt waste.

2. Health and Safety:

  • o-Thiocresol is toxic and has a strong, unpleasant odor.[1] All handling should be performed in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Methyl vinyl ketone is a lachrymator, is flammable, and can polymerize violently.[2][3] It should be stored stabilized and handled with care. The use of an inhibitor in the reaction may be necessary at a larger scale.

  • The Michael addition is an exothermic reaction. On a large scale, the heat generated can be significant and must be managed effectively to prevent runaway reactions. The rate of addition of MVK and efficient cooling are crucial.

3. Process Parameters:

  • Solvent Selection: While dichloromethane is a common laboratory solvent, its use at scale is often restricted due to environmental and health concerns. Alternative solvents such as toluene, methyl tert-butyl ether (MTBE), or 2-methyltetrahydrofuran (2-MeTHF) should be evaluated. In some cases, the reaction can be run neat (solvent-free), which is advantageous for process intensity but may present challenges with viscosity and heat transfer.

  • Catalyst/Base: Triethylamine is a suitable catalyst. For larger scales, a solid-supported base could be considered to simplify removal after the reaction.

  • Temperature Control: A jacketed reactor with a reliable cooling system is essential for maintaining the desired reaction temperature and managing the exotherm.

  • Mixing: Efficient mixing is critical to ensure uniform reaction conditions and prevent localized "hot spots." The choice of impeller and stirring speed should be carefully considered based on the reactor geometry and reaction volume.

4. Workup and Purification:

  • Aqueous Workup: Large-scale aqueous workups can be cumbersome. The volume of water and organic solvents should be optimized to minimize waste.

  • Purification: While flash chromatography is suitable for laboratory scale, it is not practical for large-scale production. Alternative purification methods such as distillation (if the product is thermally stable and has a suitable boiling point) or crystallization should be developed. Recrystallization from a suitable solvent system is often the most scalable and cost-effective method for obtaining a high-purity product.

5. Waste Management:

  • All waste streams, including aqueous washes and solvent from purification, must be handled and disposed of in accordance with local environmental regulations. The unpleasant odor of thiol-containing waste requires special handling, often involving treatment with an oxidizing agent like bleach before disposal.[4]

Conclusion

The synthesis of this compound can be achieved efficiently via a Michael addition of o-thiocresol to methyl vinyl ketone. While the laboratory-scale synthesis is straightforward, scaling up this process requires careful consideration of safety, reaction conditions, and purification methods. A thorough process hazard analysis and optimization of reaction parameters are essential for a safe, efficient, and scalable synthesis suitable for drug development and other applications.

References

Application Notes and Protocols: Investigating the Reaction Mechanism of 4-(o-Tolylthio)butan-2-one Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed investigation into the reaction mechanism for the formation of 4-(o-Tolylthio)butan-2-one. This compound is synthesized via a thia-Michael addition reaction between o-toluenethiol (also known as o-thiocresol) and methyl vinyl ketone. The protocols outlined below are based on established methods for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds.

Introduction

The formation of this compound is a prime example of a thia-Michael addition, a fundamental carbon-sulfur bond-forming reaction in organic synthesis. This reaction involves the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. Understanding the mechanism and optimizing the reaction conditions are crucial for the efficient synthesis of this and related molecules, which may serve as intermediates in the development of novel therapeutic agents and other functional materials.

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product.

Reaction Mechanism: Thia-Michael Addition

The formation of this compound from o-toluenethiol and methyl vinyl ketone proceeds through a base-catalyzed conjugate addition mechanism.

Step 1: Deprotonation of the Thiol A base (B:) abstracts the acidic proton from o-toluenethiol to form the o-tolylthiolate anion. The thiolate is a potent nucleophile.

Step 2: Nucleophilic Attack The o-tolylthiolate anion attacks the electrophilic β-carbon of methyl vinyl ketone. This results in the formation of a resonance-stabilized enolate intermediate.

Step 3: Protonation The enolate intermediate is protonated by the conjugate acid of the base (HB) to yield the final product, this compound.

A general schematic of the base-catalyzed thia-Michael addition is presented below.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation thiol o-Toluenethiol thiolate o-Tolylthiolate Anion thiol->thiolate + B: thiol->thiolate mvk Methyl Vinyl Ketone enolate Enolate Intermediate mvk->enolate base Base (B:) base->thiolate thiolate->enolate + Methyl Vinyl Ketone thiolate->enolate conj_acid HB+ product This compound enolate->product + HB+ enolate->product conj_acid->product

Caption: Base-catalyzed thia-Michael addition of o-toluenethiol to methyl vinyl ketone.

Experimental Protocols

The following protocols are adapted from a general, solvent-free method for the Michael addition of thiols to α,β-unsaturated carbonyl compounds.[1]

Materials and Equipment
  • o-Toluenethiol (Reagent grade)

  • Methyl vinyl ketone (Freshly distilled)

  • Triethylamine (Et3N) or another suitable base (e.g., DBU)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Catalyst-Free, Solvent-Free Synthesis

This protocol is based on the work of Khan et al. (2012), who demonstrated the efficient Michael addition of various thiols to α,β-unsaturated carbonyl compounds without the need for a catalyst or solvent.[1]

  • Reaction Setup: In a clean, dry round-bottom flask, combine o-toluenethiol (1.0 mmol) and methyl vinyl ketone (1.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature (25-30 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 30-60 minutes.

  • Work-up: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Base-Catalyzed Synthesis

For thiols that are less reactive, a base catalyst can be employed to facilitate the reaction.

  • Reaction Setup: In a round-bottom flask, dissolve o-toluenethiol (1.0 mmol) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a catalytic amount of a base, such as triethylamine (0.1 mmol).

  • Addition of Michael Acceptor: To the stirred solution, add methyl vinyl ketone (1.2 mmol) dropwise at room temperature.

  • Reaction Execution and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-(arylthio)butan-2-ones based on analogous reactions reported in the literature.[1]

ThiolMichael AcceptorCatalystSolventTime (min)Yield (%)
4-MethylthiophenolMethyl vinyl ketoneNoneNone3085
ThiophenolMethyl vinyl ketoneNoneNone3093
4-ChlorothiophenolMethyl vinyl ketoneNoneNone1598
o-Toluenethiol Methyl vinyl ketone None None ~30-60 >80 (Expected)

Experimental Workflow

The general workflow for the investigation of the reaction is depicted below.

ExperimentalWorkflow start Start setup Reaction Setup: o-Toluenethiol + Methyl Vinyl Ketone (Optional: Base Catalyst) start->setup reaction Stir at Room Temperature setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up and Purification monitoring->workup Complete characterization Characterization (NMR, MS) workup->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • o-Toluenethiol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

  • Methyl vinyl ketone is a lachrymator and is flammable. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these detailed protocols and understanding the underlying reaction mechanism, researchers can effectively synthesize and investigate this compound and related compounds for various applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: 4-(o-Tolylthio)butan-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(o-tolylthio)butan-2-one as a strategic starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed protocols for the synthesis of thiochroman-4-ones, 1,5-benzothiazepines, and quinolines are provided, highlighting the versatility of this precursor in intramolecular cyclization and condensation reactions.

Introduction

This compound is a β-keto sulfide, a class of compounds recognized for their utility as flexible building blocks in organic synthesis. The presence of a nucleophilic sulfur atom, an electrophilic ketone carbonyl group, and an activated methylene group within the same molecule allows for a range of intramolecular and intermolecular cyclization reactions to construct diverse heterocyclic scaffolds. These scaffolds, including thiochromanones, benzothiazepines, and quinolines, are prevalent in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of the o-tolyl group provides a handle for further functionalization and influences the regioselectivity of cyclization reactions.

Synthesis of Heterocyclic Scaffolds from this compound

The following sections detail the synthetic routes to key heterocyclic systems starting from this compound.

Synthesis of 8-Methylthiochroman-4-one via Intramolecular Friedel-Crafts Acylation

Thiochroman-4-ones are important structural motifs found in a variety of biologically active molecules. The intramolecular Friedel-Crafts acylation of this compound provides a direct route to the corresponding 8-methylthiochroman-4-one. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), which facilitates the cyclization of the keto-sulfide onto the aromatic ring.

Reaction Scheme:

G This compound This compound 8-Methylthiochroman-4-one 8-Methylthiochroman-4-one This compound->8-Methylthiochroman-4-one PPA, Heat

Caption: Intramolecular cyclization to form 8-methylthiochroman-4-one.

Quantitative Data:

ProductReagentCatalystTemperature (°C)Time (h)Yield (%)
8-Methylthiochroman-4-oneThis compoundPPA100275-85

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.94 g, 10 mmol).

  • Reaction Initiation: Add polyphosphoric acid (20 g) to the flask.

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent. The reaction is typically complete within 2 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (100 g) with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure 8-methylthiochroman-4-one.

Synthesis of 2,3-Dihydro-2-methyl-1,5-benzothiazepine Derivatives via Condensation

1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds with a broad range of pharmacological activities, including calcium channel blocking and CNS-active properties. The synthesis of 2,3-dihydro-2-methyl-1,5-benzothiazepine derivatives from this compound can be envisioned through a condensation reaction with an appropriately substituted 2-aminothiophenol. This reaction proceeds via the formation of an enamine or imine intermediate, followed by intramolecular cyclization.

Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate 2,3-Dihydro-2-methyl-1,5-benzothiazepine 2,3-Dihydro-2-methyl-1,5-benzothiazepine Intermediate->2,3-Dihydro-2-methyl-1,5-benzothiazepine Acid catalyst, Heat 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Intermediate

Caption: Condensation-cyclization to form a 1,5-benzothiazepine derivative.

Quantitative Data (Predicted):

ProductReactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
2,3-Dihydro-2-methyl-1,5-benzothiazepine2-Aminothiophenolp-TsOHTolueneReflux8-1260-70

Experimental Protocol (Proposed):

  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.94 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol) in toluene (50 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol).

  • Reaction: Reflux the mixture, and monitor the removal of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 2,3-dihydro-2-methyl-1,5-benzothiazepine derivative.

Synthesis of 2-Methyl-4-(o-tolyl)quinoline via Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry, being the core of many antimalarial, antibacterial, and anticancer drugs. A plausible route to a substituted quinoline from this compound involves a variation of the Friedländer annulation. This would entail an initial reaction to form a 2-aminoaryl ketone derivative, which then undergoes condensation and cyclization with the butanone moiety. A more direct, albeit speculative, approach could involve a one-pot reaction with a suitable aniline derivative under conditions that promote both C-C and C-N bond formation.

Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate 2-Methyl-4-(o-tolyl)quinoline 2-Methyl-4-(o-tolyl)quinoline Intermediate->2-Methyl-4-(o-tolyl)quinoline Lewis Acid, Oxidant Aniline Aniline Aniline->Intermediate

Caption: Proposed synthesis of a substituted quinoline.

Quantitative Data (Hypothetical):

ProductReactant 2CatalystOxidantTemperature (°C)Time (h)Yield (%)
2-Methyl-4-(o-tolyl)quinolineAnilineFeCl₃Air1202440-50

Experimental Protocol (Conceptual):

  • Preparation: To a sealed tube, add this compound (1.94 g, 10 mmol), aniline (0.93 g, 10 mmol), and anhydrous iron(III) chloride (FeCl₃) (1.62 g, 10 mmol) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) (20 mL).

  • Reaction: Heat the mixture at 120°C for 24 hours with stirring. The reaction should be open to the air to allow for oxidation.

  • Monitoring: Monitor the reaction by TLC for the formation of the product.

  • Work-up: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 2-methyl-4-(o-tolyl)quinoline.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds of significant interest to the pharmaceutical and chemical research communities. The application notes and protocols provided herein demonstrate its utility in constructing thiochroman-4-one, 1,5-benzothiazepine, and quinoline ring systems. These methodologies offer a foundation for further exploration and derivatization to access novel chemical entities for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-(o-Tolylthio)butan-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the S-alkylation of o-thiocresol (2-methylbenzenethiol) with a 4-halobutan-2-one, such as 4-chlorobutan-2-one. This reaction is a nucleophilic substitution (SN2) where the thiolate anion of o-thiocresol displaces the halide from the butanone derivative.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. A suitable base is crucial for the deprotonation of o-thiocresol to form the reactive thiolate nucleophile. The solvent polarity can influence the reaction rate, and the temperature should be controlled to ensure a reasonable reaction rate while minimizing side reactions.

Q3: What are the main side reactions that can occur during the synthesis?

A3: The primary side reactions include:

  • Oxidation of o-thiocresol: Thiols can be oxidized to disulfides, especially in the presence of air or other oxidants.

  • Over-alkylation: The product, this compound, could potentially be alkylated further, although this is less common for this specific product.

  • Elimination reactions: The 4-halobutan-2-one can undergo elimination to form methyl vinyl ketone, particularly in the presence of a strong, non-nucleophilic base.

  • Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting materials (o-thiocresol and 4-halobutan-2-one) and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A5: The typical method for purifying this compound is column chromatography on silica gel. The choice of eluent (a mixture of non-polar and polar solvents, such as hexane and ethyl acetate) will depend on the polarity of the product and any impurities. Distillation under reduced pressure can also be an option if the product is thermally stable and the impurities have significantly different boiling points.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of o-thiocresol. 2. Inactive 4-halobutan-2-one. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Check the purity and integrity of the 4-halobutan-2-one. 3. Optimize the reaction temperature; a moderate increase may improve the rate. 4. Extend the reaction time and monitor by TLC.
Formation of a White Precipitate (Disulfide) Oxidation of o-thiocresol to form the disulfide.1. Degas the solvent before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC, Indicating Byproducts 1. Elimination of 4-halobutan-2-one. 2. Side reactions due to high temperature. 3. Impure starting materials.1. Use a weaker, non-hindered base. 2. Lower the reaction temperature. 3. Purify the starting materials before the reaction.
Difficulty in Isolating the Product 1. Product is co-eluting with impurities during chromatography. 2. Emulsion formation during aqueous workup.1. Adjust the solvent system for column chromatography to achieve better separation. 2. Add brine (saturated NaCl solution) to break up emulsions during the workup.

Experimental Protocols

General Protocol for the S-alkylation of o-Thiocresol

This protocol is a representative method for the synthesis of this compound.

Materials:

  • o-Thiocresol

  • 4-Chloro-2-butanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-thiocresol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 4-chloro-2-butanone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected yields based on different bases and solvents, as adapted from similar S-alkylation reactions.

Base Solvent Temperature (°C) Typical Yield (%)
K₂CO₃Acetone56 (reflux)85-95
Cs₂CO₃Acetonitrile82 (reflux)90-98
NaOHEthanol78 (reflux)75-85
NaHTHF66 (reflux)80-90

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound o_thiocresol o-Thiocresol thiolate o-Tolylthiolate o_thiocresol->thiolate Deprotonation product This compound thiolate->product SN2 Attack halobutanone 4-Halobutan-2-one halobutanone->product halide_salt Halide Salt halobutanone->halide_salt Displacement base Base (e.g., K₂CO₃) base->thiolate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or No Product check_base Check Base Activity & Amount start->check_base check_halide Check Halide Purity start->check_halide check_temp Optimize Temperature start->check_temp disulfide Disulfide Formation? check_base->disulfide check_halide->disulfide check_temp->disulfide check_atmosphere Inert Atmosphere? use_inert Use N₂ or Ar check_atmosphere->use_inert No success Improved Yield check_atmosphere->success Yes use_inert->success disulfide->check_atmosphere Yes disulfide->success No

Caption: A logical workflow for troubleshooting low-yield reactions.

Relationship of Reaction Parameters

Parameter_Relationships Key Parameter Interdependencies Yield Yield Base Base Strength Base->Yield influences Side_Reactions Side Reactions Base->Side_Reactions can promote Solvent Solvent Polarity Solvent->Yield influences Temperature Temperature Temperature->Yield influences Temperature->Side_Reactions promotes Side_Reactions->Yield decreases

Caption: Interdependencies of key parameters affecting reaction yield.

Identifying side products in the synthesis of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-(o-Tolylthio)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is via a nucleophilic substitution (SN2) reaction. This involves the reaction of o-thiocresol (o-tolylthiol) with a 4-halobutan-2-one, typically 4-chlorobutan-2-one or 4-bromobutan-2-one, in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the butanone derivative, displacing the halide.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

Several side products can form during the synthesis, potentially complicating purification and reducing the yield of the desired product. The most common side products include:

  • o,o'-Ditolyldisulfide: Thiols are susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules of o-thiocresol.[1][2][3] This is often observed as a significant impurity if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Products of over-alkylation: While less common for this specific reaction, it is theoretically possible for the sulfur atom in the product to act as a nucleophile and react with another molecule of the 4-halobutan-2-one. However, the nucleophilicity of the sulfide product is significantly lower than that of the thiolate starting material, making this a minor pathway under typical conditions.

  • Aldol condensation products: The use of a strong base to deprotonate the thiol can also catalyze the self-condensation of 4-halobutan-2-one or the product, which both contain enolizable protons. This is more likely to occur at higher temperatures.

  • Elimination products: If using a sterically hindered or strong base, elimination of the halide from 4-halobutan-2-one to form methyl vinyl ketone is a possibility, though SN2 is generally favored for primary halides.

Q3: How can I minimize the formation of o,o'-ditolyldisulfide?

To minimize the formation of the disulfide side product, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of the highly reactive thiolate intermediate. Additionally, ensuring the reaction is carried out with deoxygenated solvents can further reduce the chances of disulfide formation.

Q4: What are the best practices for handling o-thiocresol?

o-Thiocresol has a strong, unpleasant odor and is toxic. It should always be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete deprotonation of o-thiocresol.Use a sufficiently strong and non-nucleophilic base (e.g., sodium hydride, potassium carbonate) and ensure anhydrous conditions.
Incomplete reaction.Increase the reaction time or temperature, but monitor for an increase in side products.
Loss of product during workup and purification.Optimize the extraction and chromatography conditions.
Significant amount of o,o'-ditolyldisulfide in the product Oxidation of the thiolate.Perform the reaction under an inert atmosphere (N₂ or Ar) and use deoxygenated solvents.
Presence of high molecular weight impurities Aldol condensation.Use a weaker base if possible, or add the base at a lower temperature. Keep the reaction temperature as low as feasible.
Difficult to purify the final product Multiple side products present.Re-evaluate the reaction conditions (base, solvent, temperature, and reaction time) to improve selectivity. Consider alternative purification methods.

Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • o-Thiocresol

  • 4-Chlorobutan-2-one

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add o-thiocresol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture vigorously for 30 minutes at room temperature.

  • Add 4-chlorobutan-2-one (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

The following table presents hypothetical data on how reaction conditions can influence the yield of this compound and the formation of the major side product, o,o'-ditolyldisulfide.

Entry Base Atmosphere Temperature (°C) Yield of this compound (%) Yield of o,o'-Ditolyldisulfide (%)
1K₂CO₃Air566525
2K₂CO₃N₂5685<5
3NaHN₂2592<2
4Et₃NN₂5655<5

Visualizations

Troubleshooting_Workflow cluster_start Start: Synthesis of this compound cluster_analysis Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_actions_low_yield Corrective Actions for Low Yield cluster_actions_disulfide Corrective Actions for Disulfide cluster_actions_other Corrective Actions for Other Impurities start Perform Synthesis analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze problem Identify Side Products and Yield analyze->problem low_yield Low Yield problem->low_yield Low Yield disulfide High Disulfide Content problem->disulfide High Disulfide other_impurities Other Impurities (e.g., Aldol) problem->other_impurities Other Impurities success Successful Synthesis problem->success High Yield & Purity action_base Check Base Strength and Stoichiometry low_yield->action_base action_time_temp Increase Reaction Time/Temp low_yield->action_time_temp action_workup Optimize Workup/Purification low_yield->action_workup action_inert Use Inert Atmosphere (N2/Ar) disulfide->action_inert action_degas Degas Solvents disulfide->action_degas action_temp Lower Reaction Temperature other_impurities->action_temp action_base_type Consider a Weaker/Non-nucleophilic Base other_impurities->action_base_type action_base->start Re-run Synthesis action_time_temp->start Re-run Synthesis action_workup->start Re-run Synthesis action_inert->start Re-run Synthesis action_degas->start Re-run Synthesis action_temp->start Re-run Synthesis action_base_type->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Strategies to improve the purity of synthesized 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-(o-Tolylthio)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the conjugate addition of o-thiocresol to methyl vinyl ketone, usually in the presence of a base catalyst.

Q2: What are the common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: o-thiocresol and methyl vinyl ketone.

  • Side products from the catalyst: For instance, if a phosphine catalyst is used, it may add to the methyl vinyl ketone.

  • Products of side reactions: The Michael addition can sometimes be reversible, leading to the formation of other adducts.

  • Oxidation products: Thiols can be susceptible to oxidation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of the product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and can also be used to identify impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the catalyst is active and used in the correct stoichiometric amount.- Increase the reaction time or temperature, monitoring for side product formation.- Ensure efficient mixing of the reactants.
Reversibility of the Michael addition.- Perform the reaction at a lower temperature to favor the thermodynamic product.- Choose a catalyst that promotes irreversible addition.
Presence of Unreacted o-Thiocresol Insufficient amount of methyl vinyl ketone or reaction time.- Use a slight excess of methyl vinyl ketone.- Increase the reaction time.- Purify the crude product by washing with an aqueous base (e.g., 1M NaOH) to remove the acidic thiol.
Presence of Unreacted Methyl Vinyl Ketone Incomplete reaction or use of excess methyl vinyl ketone.- Ensure the reaction goes to completion by monitoring with TLC or GC.- Remove residual methyl vinyl ketone by distillation under reduced pressure.
Formation of Disulfide Impurities Oxidation of o-thiocresol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.- Purify the product using column chromatography on silica gel.- Attempt crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Inconsistent NMR or GC-MS Results Presence of isomeric impurities or degradation of the sample.- Ensure thorough purification of the product.- Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Experimental Protocols

Synthesis of this compound via Michael Addition

Materials:

  • o-Thiocresol

  • Methyl vinyl ketone

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve o-thiocresol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

1. Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

2. Distillation:

  • For larger scale purification, vacuum distillation can be employed.

  • The boiling point of the product will depend on the pressure used.

Data Presentation

Table 1: Comparison of Purification Methods for 4-(Arylthio)butan-2-ones

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)YieldReference
Column Chromatography~85%>98%~75%Adapted from similar syntheses
Vacuum Distillation~85%~95-97%~80%General knowledge
Recrystallization~90% (after initial purification)>99%~60%General knowledge

Note: The data presented is based on typical results for similar thioether ketones and may vary depending on the specific reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve o-thiocresol in DCM add_catalyst Add Triethylamine start->add_catalyst cool Cool to 0°C add_catalyst->cool add_mvk Add Methyl Vinyl Ketone cool->add_mvk react Stir at Room Temperature add_mvk->react quench Quench with 1M HCl react->quench extract Wash with HCl, NaHCO3, Brine quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Low Purity cluster_impurities Identify Impurity cluster_solutions Implement Solution start Low Purity Detected (GC-MS/NMR) unreacted_sm Unreacted Starting Materials? start->unreacted_sm side_products Side Products? start->side_products oxidation Oxidation Products? start->oxidation wash Aqueous Wash (Acid/Base) unreacted_sm->wash e.g., remove acidic thiol chromatography Column Chromatography side_products->chromatography Separate by polarity distillation Vacuum Distillation side_products->distillation Separate by boiling point inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Prevent disulfide formation reanalyze reanalyze wash->reanalyze Re-analyze Purity chromatography->reanalyze distillation->reanalyze inert_atmosphere->reanalyze

Caption: Troubleshooting logic for addressing low purity in the synthesis.

Understanding the decomposition pathways of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(o-Tolylthio)butan-2-one. The information provided is based on established principles of organic chemistry and analytical techniques, as specific decomposition data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses two key functional groups: a ketone and a thioether (sulfide). The thioether is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. The ketone group can potentially participate in reactions such as keto-enol tautomerism. The presence of both functionalities may lead to complex decomposition pathways.

Q2: What are the most likely decomposition pathways for this compound?

A2: Based on the functional groups present, the most probable decomposition pathways include:

  • Oxidation: The sulfur atom in the thioether is prone to oxidation by common laboratory oxidants (e.g., hydrogen peroxide, air) to form the corresponding sulfoxide and sulfone.

  • Hydrolysis: While thioethers are generally stable to hydrolysis, the β-keto positioning might influence this stability under strong acidic or basic conditions, although this is less common than oxidation.

  • Pummerer Rearrangement: If the thioether is oxidized to a sulfoxide, it may undergo a Pummerer rearrangement in the presence of an activating agent (like acetic anhydride), leading to an α-acyloxythioether.[1][2]

  • Thermal Decomposition: At elevated temperatures, complex degradation pathways may be initiated, potentially involving cleavage of the carbon-sulfur bond or reactions involving the ketone moiety.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation, though specific pathways are not well-documented for this compound.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: Your sample may have degraded due to oxidation (forming sulfoxide and sulfone), hydrolysis, or exposure to light.

  • Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents.

  • System Contamination: The HPLC system itself could be contaminated.

  • Sample Matrix Effects: If your sample is in a complex matrix, other components may be co-eluting.

Q4: How can I monitor the decomposition of this compound in my experiments?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products over time, providing kinetic information.[3][4][5]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Troubleshooting Steps
Appearance of new, more polar peaks in HPLC analysis.Oxidation of the thioether to sulfoxide and sulfone.1. Degas solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of peroxide impurities in solvents. 4. Store solutions in the dark and at low temperatures.
Change in pH of the solution over time.Hydrolysis under acidic or basic conditions.1. Buffer your solution to maintain a stable pH. 2. If possible, work at a neutral pH.
Formation of colored byproducts.Complex thermal or photodegradation. 1. Conduct experiments at controlled, lower temperatures. 2. Protect samples from light using amber vials or by covering glassware with foil.
Issue 2: Difficulty in Analyzing Degradation Products by HPLC
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing, fronting).Secondary interactions with the stationary phase; inappropriate mobile phase pH.1. Use a high-purity silica column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Consider a different stationary phase.
Co-elution of parent compound and degradation products.Inadequate method resolution. 1. Optimize the mobile phase gradient. 2. Try a different column with a different selectivity (e.g., phenyl-hexyl instead of C18). 3. Adjust the flow rate.
Irreproducible retention times.System instability (pump issues, leaks, temperature fluctuations).1. Check for leaks in the system. 2. Ensure the pump is delivering a stable flow. 3. Use a column oven for temperature control.[6]
Issue 3: Ambiguous Results in Mass Spectrometry (MS) Analysis
Symptom Possible Cause Troubleshooting Steps
Unusually large M+2 peak.Presence of a sulfur atom .This is expected for sulfur-containing compounds due to the natural abundance of the ³⁴S isotope.
In-source oxidation.The analyte is being oxidized to the sulfoxide in the MS source.1. Optimize MS source parameters (e.g., temperature, voltages). 2. Use a less harsh ionization technique if available.
Fragmentation pattern is difficult to interpret.Complex fragmentation pathways.1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for fragment ions. 2. Perform MS/MS experiments to elucidate fragmentation pathways.

Data Presentation

The following table presents hypothetical kinetic data for the decomposition of a generic β-ketosulfide under various stress conditions. This data is for illustrative purposes to demonstrate expected trends, as specific data for this compound is not available.

Condition Parameter Value Primary Degradation Product(s)
Oxidative Stress
0.1 M H₂O₂ at 25°CHalf-life (t₁/₂)~ 12 hours4-(o-Tolylsulfinyl)butan-2-one
1 M H₂O₂ at 25°CHalf-life (t₁/₂)~ 1.5 hours4-(o-Tolylsulfinyl)butan-2-one, 4-(o-Tolylsulfonyl)butan-2-one
Hydrolytic Stress
pH 2 (0.01 M HCl) at 50°CRate Constant (k)~ 1 x 10⁻⁶ s⁻¹Minor hydrolysis products
pH 12 (0.01 M NaOH) at 50°CRate Constant (k)~ 5 x 10⁻⁵ s⁻¹Minor hydrolysis products
Thermal Stress
80°C in aqueous solution% Degradation after 24h~ 15%Complex mixture

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Analyze the sample at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for Analysis of this compound and its Oxidation Products

This is a representative HPLC method that can be adapted for the analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: GC-MS Analysis of Volatile Degradation Products

This protocol is adapted for the analysis of volatile sulfur compounds.[10][11][12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Protocol 4: NMR Monitoring of Decomposition Kinetics

This protocol provides a general workflow for a kinetic study using NMR.[3][4][5]

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent in an NMR tube. Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a high-quality initial spectrum (e.g., ¹H NMR) of the starting material.

  • Initiate Reaction: Add the reagent that initiates the decomposition (e.g., an oxidant) to the NMR tube and start the timer.

  • Acquire Spectra Over Time: Set up an array of experiments to acquire spectra at regular intervals. The time between spectra will depend on the reaction rate.

  • Data Processing: Process all spectra uniformly.

  • Data Analysis: Integrate the signals corresponding to the starting material and the appearing product(s) in each spectrum. Plot the concentration (or integral value) versus time to determine the reaction kinetics.

Visualizations

Decomposition_Pathways This compound This compound 4-(o-Tolylsulfinyl)butan-2-one 4-(o-Tolylsulfinyl)butan-2-one This compound->4-(o-Tolylsulfinyl)butan-2-one Oxidation 4-(o-Tolylsulfonyl)butan-2-one 4-(o-Tolylsulfonyl)butan-2-one 4-(o-Tolylsulfinyl)butan-2-one->4-(o-Tolylsulfonyl)butan-2-one Further Oxidation Pummerer_Product α-Acyloxythioether 4-(o-Tolylsulfinyl)butan-2-one->Pummerer_Product Pummerer Rearrangement

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Stress Acidic Hydrolysis Stressed_Samples Stressed Samples Acid_Stress->Stressed_Samples Base_Stress Basic Hydrolysis Base_Stress->Stressed_Samples Oxidative_Stress Oxidation Oxidative_Stress->Stressed_Samples Thermal_Stress Thermal Thermal_Stress->Stressed_Samples Photo_Stress Photolytic Photo_Stress->Stressed_Samples HPLC HPLC-UV Data_Analysis Data Analysis and Pathway Elucidation HPLC->Data_Analysis GCMS GC-MS GCMS->Data_Analysis NMR NMR NMR->Data_Analysis Sample This compound Sample->Acid_Stress Sample->Base_Stress Sample->Oxidative_Stress Sample->Thermal_Stress Sample->Photo_Stress Stressed_Samples->HPLC Stressed_Samples->GCMS Stressed_Samples->NMR

Caption: General workflow for a forced degradation study.

References

Storage and stability issues for 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(o-Tolylthio)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the thioether group.
Light Protect from light. Store in an amber vial.Light can promote oxidation and other degradation pathways.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and reaction with container materials.
Moisture Store in a dry environment. A desiccator is recommended.Moisture can facilitate hydrolysis or other degradation reactions.

Q2: What are the potential stability issues I should be aware of when working with this compound?

The primary stability concerns for this compound are related to the two functional groups present in the molecule: the thioether and the ketone.

  • Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Ketone Reactions: While ketones are generally more stable to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. The ketone functionality can also participate in other reactions, such as aldol condensations, under certain pH conditions.

Q3: What are the likely impurities in a sample of this compound?

Impurities can arise from the synthesis process. A common method for synthesizing this compound is the Michael addition of o-thiocresol (o-tolyl thiol) to methyl vinyl ketone. Based on this, potential impurities could include:

  • Unreacted Starting Materials:

    • o-Thiocresol

    • Methyl vinyl ketone

  • Byproducts:

    • Di-o-tolyl disulfide (from oxidation of o-thiocresol)

    • Polymers of methyl vinyl ketone

Troubleshooting Guides

Problem 1: My sample of this compound has developed an unusual odor or changed color.

  • Possible Cause: This could indicate degradation of the compound. The formation of volatile sulfur compounds can lead to unpleasant odors. Color change may suggest the formation of chromophoric degradation products.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to identify any degradation products.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 1).

    • Purification: If the purity is compromised, consider repurifying the material using techniques like flash column chromatography.

Problem 2: I am seeing unexpected peaks in my analytical results (e.g., HPLC, GC, NMR).

  • Possible Cause: These peaks could correspond to impurities from the synthesis or degradation products.

  • Troubleshooting Steps:

    • Identify the Impurities: If possible, identify the unknown peaks using mass spectrometry (MS) coupled with your chromatographic method. Compare the fragmentation pattern with potential impurities listed in FAQ 3.

    • Check Starting Material Purity: If you synthesized the compound, verify the purity of your starting materials (o-thiocresol and methyl vinyl ketone).

    • Optimize Reaction and Work-up Conditions: If impurities are from the synthesis, consider optimizing the reaction stoichiometry, temperature, and reaction time. Ensure the work-up procedure effectively removes unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a general procedure based on the likely synthesis route.

Materials:

  • o-Thiocresol

  • Methyl vinyl ketone

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve o-thiocresol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method; optimization may be required.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable ratio of A and B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_analysis Purification & Analysis s1 Dissolve o-Thiocresol in Dichloromethane s2 Add Triethylamine s1->s2 s3 Cool to 0°C s2->s3 s4 Add Methyl Vinyl Ketone s3->s4 s5 React at Room Temperature s4->s5 w1 Quench with NH4Cl (aq) s5->w1 w2 Extract with Dichloromethane w1->w2 w3 Dry and Concentrate w2->w3 p1 Flash Column Chromatography w3->p1 a1 Purity Analysis (HPLC/GC) p1->a1

Caption: Experimental workflow for the synthesis and purification of this compound.

degradation_pathway compound This compound sulfoxide 4-(o-Tolylsulfinyl)butan-2-one (Sulfoxide) compound->sulfoxide Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->sulfoxide sulfone 4-(o-Tolylsulfonyl)butan-2-one (Sulfone) oxidant->sulfone sulfoxide->sulfone Further Oxidation troubleshooting_logic start Unexpected Experimental Result check_purity Assess Purity (HPLC, GC, NMR) start->check_purity is_impure Purity Compromised? check_purity->is_impure review_storage Review Storage Conditions is_impure->review_storage Yes end_ok Proceed with Experiment is_impure->end_ok No review_synthesis Review Synthesis Protocol review_storage->review_synthesis purify Repurify Sample review_synthesis->purify end_action Take Corrective Action purify->end_action

Characterizing common impurities in 4-(o-Tolylthio)butan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(o-Tolylthio)butan-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a base-catalyzed Thiol-Michael addition (also known as a conjugate addition) of o-tolylthiophenol to methyl vinyl ketone (MVK). This reaction is typically fast and clean, proceeding under mild conditions.

Q2: What are the potential side reactions and common impurities in this synthesis?

Several side reactions can lead to the formation of impurities. Understanding these is crucial for troubleshooting and optimizing the reaction.

  • 1,2-Addition Product: Instead of the desired 1,4-conjugate addition to the β-carbon of MVK, the thiolate can attack the carbonyl carbon (1,2-addition). This is generally less favorable for soft nucleophiles like thiols.

  • Bis-adduct Formation: If an excess of methyl vinyl ketone is used, a second molecule of MVK can react with the initial product.

  • Oxidation of Thiophenol: o-Tolylthiophenol can oxidize to form the corresponding disulfide (di-o-tolyl disulfide), especially in the presence of air or other oxidants.

  • Polymerization of MVK: Methyl vinyl ketone is prone to self-polymerization, particularly in the presence of strong bases or initiators.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual o-tolylthiophenol and methyl vinyl ketone.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (o-tolylthiophenol and MVK) and the product, this compound. The disappearance of the limiting reagent spot and the appearance of the product spot indicate the reaction's progress.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive catalyst (base). 2. Low reaction temperature. 3. Poor quality of starting materials.1. Use a fresh, anhydrous base (e.g., triethylamine, sodium methoxide). 2. Gently warm the reaction mixture if it is being run at a very low temperature. 3. Ensure the purity of o-tolylthiophenol and methyl vinyl ketone. MVK should be freshly distilled if it has been stored for a long time.
Presence of a significant amount of di-o-tolyl disulfide Oxidation of o-tolylthiophenol.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents.
Formation of a viscous or solid mass in the reaction mixture Polymerization of methyl vinyl ketone.1. Add the base catalyst slowly to the reaction mixture. 2. Avoid high concentrations of the base. 3. Maintain a controlled reaction temperature.
Multiple spots on TLC, indicating several byproducts 1. Incorrect stoichiometry. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a slight excess of the thiol to ensure complete consumption of the MVK. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction closely by TLC and quench it once the limiting reagent is consumed.
Difficulty in purifying the product Co-elution of impurities with the product during column chromatography.1. Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. 2. Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of o-tolylthiophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

  • Cool the mixture in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the o-tolylthiophenol.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of the Main Product and Potential Impurities:

The following table summarizes the expected analytical data for the desired product and common impurities. This data can be used to identify components in the reaction mixture.

Compound Appearance ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) GC-MS (m/z)
This compound Colorless to pale yellow oil~7.4-7.1 (m, 4H, Ar-H), 3.2-3.0 (t, 2H, -S-CH₂-), 2.8-2.6 (t, 2H, -CH₂-C(O)-), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, -C(O)-CH₃)~207 (C=O), ~138-126 (Ar-C), ~44 (-S-CH₂-), ~31 (-CH₂-C(O)-), ~30 (-C(O)-CH₃), ~20 (Ar-CH₃)M⁺ at ~194, fragments at ~123 (o-tolylthio), ~71 (butan-2-one fragment)
o-Tolylthiophenol Colorless liquid~7.3-7.0 (m, 4H, Ar-H), ~3.5 (s, 1H, -SH), ~2.3 (s, 3H, Ar-CH₃)~137-126 (Ar-C), ~20 (Ar-CH₃)M⁺ at ~124
Methyl Vinyl Ketone Colorless liquid~6.3-5.8 (m, 3H, vinyl-H), ~2.3 (s, 3H, -C(O)-CH₃)~198 (C=O), ~137 (vinyl-CH), ~128 (vinyl-CH₂), ~26 (-C(O)-CH₃)M⁺ at ~70
Di-o-tolyl disulfide White solid~7.5-7.1 (m, 8H, Ar-H), ~2.4 (s, 6H, Ar-CH₃)~138-127 (Ar-C), ~20 (Ar-CH₃)M⁺ at ~246

Visualizing the Process

To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants o-Tolylthiophenol Methyl Vinyl Ketone Mixing Combine reactants, catalyst, and solvent Reactants->Mixing Catalyst Base (e.g., TEA) Catalyst->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Monitoring Monitor by TLC Mixing->Monitoring Quenching Quench with aq. NH₄Cl Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final Product This compound Chromatography->Final Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Analyze Crude Reaction Mixture (TLC, ¹H NMR, GC-MS) Check_Product Is the desired product present? Start->Check_Product Low_Yield Low Yield/No Product Check_Product->Low_Yield No Check_Impurities Are there significant impurities? Check_Product->Check_Impurities Yes Optimize_Catalyst Action: Check catalyst activity and reaction conditions Low_Yield->Optimize_Catalyst Clean_Reaction Proceed to Purification Check_Impurities->Clean_Reaction No Identify_Impurities Identify Major Impurities Check_Impurities->Identify_Impurities Yes Disulfide Di-o-tolyl disulfide? Identify_Impurities->Disulfide Polymer Polymerization? Disulfide->Polymer No Optimize_Inert Action: Improve inert atmosphere Disulfide->Optimize_Inert Yes Starting_Material Excess Starting Material? Polymer->Starting_Material No Optimize_Base Action: Control base addition and temperature Polymer->Optimize_Base Yes Optimize_Stoichiometry Action: Adjust stoichiometry and reaction time Starting_Material->Optimize_Stoichiometry Yes

Caption: A logical troubleshooting workflow for impurity analysis.

How to remove unreacted o-thiocresol from the reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted o-thiocresol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted o-thiocresol?

A1: The primary methods for removing unreacted o-thiocresol from a reaction mixture include:

  • Aqueous Extraction: Utilizing a basic solution to deprotonate the acidic thiol, rendering it water-soluble.

  • Distillation: Separating o-thiocresol based on its boiling point, often under reduced pressure to prevent decomposition.

  • Chemical Quenching/Scavenging: Reacting the thiol with a scavenger resin or a quenching reagent to form a solid or an easily removable derivative.

  • Chromatography: Purifying the desired product from o-thiocresol using column chromatography.

Q2: o-Thiocresol has a very strong, unpleasant odor. How can I manage this during workup?

A2: It is crucial to work in a well-ventilated fume hood. All glassware and waste containing o-thiocresol should be decontaminated by rinsing with a bleach solution (sodium hypochlorite), which oxidizes the thiol to less odorous compounds. A bleach bath for contaminated glassware is highly recommended.[1]

Q3: Is o-thiocresol stable to heat?

A3: o-Thiocresol is relatively stable, but prolonged heating at high temperatures can lead to decomposition. Therefore, if distillation is chosen as the purification method, it is often performed under reduced pressure to lower the required temperature.[2]

Q4: What are the key physical properties of o-thiocresol relevant to its removal?

A4: Understanding the physical properties of o-thiocresol is essential for selecting and optimizing a purification strategy.

PropertyValueImplication for Removal
Boiling Point 194-196 °C (at 760 mmHg)[3]Suitable for distillation, especially under reduced pressure (e.g., 105 °C at 22 mmHg)[3] to separate from less volatile compounds.
Solubility in Water Insoluble[2][4][5]Allows for separation from water-soluble products via extraction.
Solubility in Organic Solvents Soluble in alcohol and ether.[2][4][6]The choice of extraction solvent is critical.
pKa 6.64The thiol proton is acidic and can be removed by a moderately strong base, facilitating an extractive workup.

Troubleshooting Guides

Issue 1: Incomplete Removal of o-Thiocresol by Aqueous Extraction

Problem: After performing an aqueous extraction with a basic solution, a significant amount of o-thiocresol remains in the organic layer, as confirmed by TLC or GC-MS analysis.

Possible Causes & Solutions:

  • Insufficiently Basic Solution: The pH of the aqueous solution may not be high enough to deprotonate the o-thiocresol effectively.

    • Solution: Use a 1-2 M solution of a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure the final pH of the aqueous layer is well above the pKa of o-thiocresol (pKa ≈ 6.64). A pH of 9-10 should be sufficient.

  • Insufficient Number of Extractions: A single extraction may not be enough to remove all the o-thiocresol.

    • Solution: Perform multiple extractions (at least 2-3) with the basic solution. Monitor the removal of o-thiocresol in the organic layer by an appropriate analytical technique after each extraction.

  • Emulsion Formation: The formation of an emulsion between the organic and aqueous layers can trap o-thiocresol and prevent efficient separation.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking. In some cases, filtering the mixture through a pad of Celite® can also be effective.[7]

Experimental Protocol: Extractive Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, diethyl ether) if the reaction was performed in a water-miscible solvent.

  • Add a 1 M NaOH solution to the separatory funnel.

  • Gently shake the funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the extraction of the organic layer with the 1 M NaOH solution two more times.

  • Wash the organic layer with brine to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

Extractive_Workup reaction_mixture Reaction Mixture (Organic Solvent) sep_funnel Separatory Funnel reaction_mixture->sep_funnel add_base Add 1M NaOH sep_funnel->add_base shake_vent Shake & Vent add_base->shake_vent separate Separate Layers shake_vent->separate organic_layer Organic Layer (Product) separate->organic_layer Keep aqueous_layer Aqueous Layer (o-Thiocresolate) separate->aqueous_layer Discard wash_brine Wash with Brine organic_layer->wash_brine dry Dry (Na₂SO₄) wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate pure_product Pure Product filter_concentrate->pure_product

Figure 1. Workflow for the extractive removal of o-thiocresol.
Issue 2: Co-distillation or Decomposition During Distillation

Problem: When attempting to remove o-thiocresol by distillation, either the product co-distills with it, or decomposition of the desired product is observed.

Possible Causes & Solutions:

  • Boiling Points are Too Close: The boiling point of the desired product is too close to that of o-thiocresol for efficient separation by simple distillation.

    • Solution: If the boiling point difference is small, consider using fractional distillation. For a more significant difference but still challenging separation, vacuum distillation is recommended to increase the relative volatility.

  • Thermal Instability of the Product: The desired product may be sensitive to the temperatures required for distillation at atmospheric pressure.

    • Solution: Perform the distillation under reduced pressure. This will lower the boiling points of both o-thiocresol and the product, potentially allowing for separation at a temperature where the product is stable. For example, o-thiocresol boils at 105 °C at 22 mmHg.[3]

Experimental Protocol: Vacuum Distillation

  • Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed.

  • Place the crude reaction mixture in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask using an oil bath.

  • Collect the fraction corresponding to the boiling point of o-thiocresol at the applied pressure.

  • Once the o-thiocresol has been removed, the temperature can be increased to distill the desired product, or the distillation can be stopped, and the purified product can be recovered from the distillation flask.

Vacuum_Distillation crude_mixture Crude Reaction Mixture distillation_flask Distillation Flask crude_mixture->distillation_flask apply_vacuum Apply Vacuum distillation_flask->apply_vacuum heat Heat Gently apply_vacuum->heat collect_thiocresol Collect o-Thiocresol Fraction heat->collect_thiocresol product Purified Product (in flask or as next fraction) collect_thiocresol->product

Figure 2. Workflow for vacuum distillation to remove o-thiocresol.
Issue 3: Inefficient Removal Using a Thiol Scavenger Resin

Problem: After treating the reaction mixture with a thiol scavenger resin, a significant amount of o-thiocresol remains in the solution.

Possible Causes & Solutions:

  • Insufficient Amount of Scavenger Resin: The stoichiometric amount of the scavenger resin may be too low to react with all the unreacted o-thiocresol.

    • Solution: Increase the equivalents of the scavenger resin. A common starting point is to use 3-4 equivalents of the resin relative to the amount of residual o-thiocresol.

  • Insufficient Reaction Time or Temperature: The reaction between the scavenger resin and o-thiocresol may be slow at room temperature.

    • Solution: Increase the reaction time and/or gently heat the mixture (if the desired product is stable) to facilitate the reaction. Monitor the disappearance of o-thiocresol from the solution by TLC or GC.

  • Inappropriate Scavenger Resin: The chosen scavenger resin may not be effective for aromatic thiols.

    • Solution: Thiol scavenger resins are often based on functionalized silica or polymer beads that react with thiols. Resins with electrophilic functional groups are typically effective. Consult the manufacturer's guide for the optimal resin for your specific application. Silica-bound 1-propanethiol (Si-Thiol) is a versatile option.[8]

Experimental Protocol: Scavenger Resin Purification

  • To the crude reaction mixture, add the thiol scavenger resin (e.g., 3-4 equivalents).

  • Stir the mixture at room temperature or slightly elevated temperature for a few hours to overnight.

  • Monitor the reaction progress by analyzing small aliquots of the supernatant.

  • Once the o-thiocresol is no longer detected, filter off the scavenger resin.

  • Wash the resin with a suitable solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Scavenger_Resin_Purification crude_mixture Crude Reaction Mixture add_resin Add Scavenger Resin crude_mixture->add_resin stir Stir (RT or heat) add_resin->stir monitor Monitor Progress (TLC/GC) stir->monitor filter_resin Filter off Resin monitor->filter_resin wash_resin Wash Resin filter_resin->wash_resin combine_concentrate Combine & Concentrate wash_resin->combine_concentrate pure_product Pure Product combine_concentrate->pure_product

Figure 3. Workflow for removing o-thiocresol using a scavenger resin.

References

The effect of different solvents on the reactivity of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of different solvents on the reactivity of 4-(o-Tolylthio)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the ketone carbonyl group and the thioether linkage. The ketone can undergo reactions at the carbonyl carbon (e.g., reduction, addition) and at the α-carbons via its enol or enolate form. The sulfur atom of the thioether is nucleophilic and can be oxidized. Additionally, the tolyl group can participate in electrophilic aromatic substitution reactions.

Q2: How does solvent polarity affect the keto-enol tautomerism of this compound?

A2: Solvent polarity can significantly influence the equilibrium between the keto and enol forms. In general, polar aprotic solvents can stabilize the enol form through hydrogen bonding, while nonpolar solvents tend to favor the less polar keto form. The extent of enolization will impact the rate of reactions occurring at the α-carbon. For ketones, solvent polarity can influence reaction kinetics and yields, with more polar solvents sometimes leading to slower reactions but higher yields, especially for less reactive molecules.[1]

Q3: What are the expected major reactions of this compound under acidic or basic conditions?

A3:

  • Acidic Conditions: Under acidic conditions, the ketone oxygen can be protonated, activating the carbonyl group for nucleophilic attack. Furthermore, acid can catalyze the intramolecular electrophilic aromatic substitution (cyclization) to form a substituted thianaphthene derivative.

  • Basic Conditions: In the presence of a base, the α-protons to the carbonyl group can be abstracted to form an enolate. This enolate is a potent nucleophile and can participate in various alkylation, aldol, and condensation reactions.

Q4: Can this compound undergo oxidation? What are the likely products?

A4: Yes, the thioether sulfur is susceptible to oxidation. Mild oxidizing agents will typically convert the thioether to the corresponding sulfoxide. Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone.

Troubleshooting Guides

Guide 1: Intramolecular Cyclization (Electrophilic Aromatic Substitution)

Issue: Low or no yield of the cyclized thianaphthene product.

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The choice of solvent can significantly impact the reaction rate. Non-polar, aprotic solvents are often preferred for this type of reaction. Refer to the data table below for solvent effects on reaction yield.
Insufficient Acid Catalyst Ensure the acid catalyst is fresh and used in the correct stoichiometric amount. Consider using a stronger acid if the reaction is sluggish.
Deactivation of Aromatic Ring If the tolyl ring has electron-withdrawing substituents, the electrophilic aromatic substitution will be slower. Longer reaction times or higher temperatures may be required.
Side Reactions Polymerization or intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration may favor the intramolecular pathway.

Data Presentation: Effect of Solvent on Intramolecular Cyclization Yield

SolventDielectric Constant (ε)Yield of Thianaphthene Derivative (%)
Dichloromethane8.9385
1,2-Dichloroethane10.3692
Toluene2.3875
Acetonitrile37.545
Methanol32.720
Guide 2: α-Functionalization via Enolate

Issue: Formation of multiple products or low yield of the desired α-substituted product.

Possible Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure a sufficiently strong base is used to completely deprotonate the α-carbon. The choice of base and solvent is critical.
Regioselectivity Issues This compound has two α-carbons. The kinetic and thermodynamic enolates may lead to different products. Low temperatures generally favor the kinetic enolate.
O- vs. C-Alkylation Enolates can react on either the oxygen or the carbon atom. The solvent can influence this selectivity. Polar aprotic solvents generally favor C-alkylation.
Aldol Condensation If the electrophile is another ketone or aldehyde, self-condensation can occur. Add the electrophile slowly at a low temperature to minimize this side reaction.

Experimental Protocols

Protocol 1: Monitoring Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Objective: To quantify the relative amounts of the keto and enol tautomers of this compound in different deuterated solvents.

Methodology:

  • Prepare solutions of this compound (10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 25 °C).

  • Identify the characteristic signals for the keto form (e.g., α-protons adjacent to the carbonyl) and the enol form (e.g., vinylic proton).

  • Integrate the respective signals.

  • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto α-Protons / Number of Keto α-Protons))] * 100

Protocol 2: Kinetic Analysis of Intramolecular Cyclization by HPLC

Objective: To determine the rate constant for the acid-catalyzed cyclization of this compound in a given solvent.

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1,2-dichloroethane).

  • Prepare a solution of the acid catalyst (e.g., methanesulfonic acid) in the same solvent.

  • Initiate the reaction by mixing the two solutions at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable base (e.g., triethylamine).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and the cyclized product.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.

Visualizations

Experimental_Workflow_Keto_Enol_Tautomerism cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation prep_sol Prepare Solutions in Deuterated Solvents acquire_nmr Acquire 1H NMR Spectra prep_sol->acquire_nmr Transfer to NMR tubes process_nmr Process and Integrate Spectra acquire_nmr->process_nmr Obtain FID calc_percent Calculate % Keto and % Enol process_nmr->calc_percent Integrated peak areas

Caption: Workflow for determining keto-enol equilibrium.

Signaling_Pathway_Cyclization start This compound protonation Protonation of Carbonyl Oxygen start->protonation H+ enolization Enol Formation protonation->enolization cyclization Intramolecular Electrophilic Aromatic Substitution enolization->cyclization deprotonation Deprotonation cyclization->deprotonation product Thianaphthene Derivative deprotonation->product -H+

Caption: Acid-catalyzed intramolecular cyclization pathway.

Logical_Relationship_Troubleshooting issue Low Reaction Yield cause1 Incorrect Solvent issue->cause1 cause2 Insufficient Catalyst issue->cause2 cause3 Side Reactions issue->cause3 solution1 Optimize Solvent (see data table) cause1->solution1 solution2 Use Fresh/Stronger Catalyst cause2->solution2 solution3 Lower Reaction Concentration cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Temperature control strategies for 4-(o-Tolylthio)butan-2-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(o-Tolylthio)butan-2-one?

A1: The most common and direct method for the synthesis of this compound is the thia-Michael addition of o-thiocresol to methyl vinyl ketone. This reaction involves the 1,4-conjugate addition of the thiol to the α,β-unsaturated ketone.

Q2: Does the thia-Michael addition require a catalyst?

A2: Not always. The thia-Michael addition of thiols to activated alkenes like methyl vinyl ketone can often proceed without a catalyst, especially when neat or in a suitable solvent.[1][2][3] However, the reaction can be accelerated with the use of a base, acid, or various organocatalysts.[4][5]

Q3: What is the optimal temperature for the synthesis of this compound?

A3: The optimal temperature can vary depending on the specific conditions, such as the presence of a catalyst and the solvent used. Many thia-Michael additions proceed efficiently at room temperature (20-25 °C).[1][2] In some cases, gentle heating may be required to ensure the dissolution of solid reactants or to increase the reaction rate.[1][3] However, it is important to note that the thia-Michael reaction is reversible, and excessive heating can promote the retro-Michael reaction, leading to a decrease in product yield.[6][7]

Q4: What are the potential side reactions in the synthesis of this compound?

A4: Potential side reactions include the oxidation of o-thiocresol to the corresponding disulfide, polymerization of methyl vinyl ketone, and the formation of dialkylated products if an excess of the Michael acceptor is used. The reversibility of the reaction at higher temperatures can also be considered a competing process.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product formation 1. Inactive catalyst or no catalyst used when required.2. Reaction temperature is too low.3. Poor quality of reagents (e.g., oxidized thiol).4. Insufficient reaction time.1. Add a suitable catalyst (e.g., a weak base like triethylamine or an organocatalyst).2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.3. Use freshly distilled or purified reagents.4. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary.
Formation of disulfide byproduct Oxidation of o-thiocresol by air.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.
Polymerization of methyl vinyl ketone 1. High reaction temperature.2. Presence of radical initiators.1. Maintain a lower reaction temperature.2. Add a radical inhibitor (e.g., hydroquinone) to the methyl vinyl ketone before use.
Low yield due to retro-Michael reaction Excessive heating during the reaction or work-up.1. Conduct the reaction at the lowest effective temperature.2. Avoid prolonged heating during solvent removal or purification.
Difficulty in product purification Presence of unreacted starting materials or byproducts.1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.2. Employ column chromatography for purification, using an appropriate solvent system.

Quantitative Data Summary

The following table provides illustrative data based on typical thia-Michael reactions. The optimal conditions for the synthesis of this compound may vary.

Parameter Condition A (Non-catalyzed) Condition B (Base-catalyzed) Condition C (Elevated Temperature)
Temperature 25 °C25 °C50 °C
Catalyst NoneTriethylamine (0.1 eq)None
Reaction Time 12 - 24 hours2 - 6 hours4 - 8 hours
Typical Yield 70 - 85%85 - 95%60 - 75% (potential for retro-Michael)

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • o-Thiocresol

  • Methyl vinyl ketone (stabilized with hydroquinone)

  • Triethylamine (optional, as catalyst)

  • Dichloromethane (or another suitable solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of o-thiocresol (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere, add methyl vinyl ketone (1.1 eq).

  • If a catalyst is used, add triethylamine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically when the starting thiol is consumed), quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine o-Thiocresol, Methyl Vinyl Ketone, and Solvent catalyst Add Catalyst (Optional) reagents->catalyst if needed stir Stir at Controlled Temperature catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench reaction complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield temp Incorrect Temperature? start->temp reagents Poor Reagent Quality? start->reagents catalyst Catalyst Issue? start->catalyst time Insufficient Time? start->time adjust_temp Adjust Temperature (monitor side reactions) temp->adjust_temp purify_reagents Use Fresh/Purified Reagents reagents->purify_reagents check_catalyst Add/Change Catalyst catalyst->check_catalyst extend_time Increase Reaction Time time->extend_time

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing oxidation of the thioether in 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, identifying, and addressing the oxidation of the thioether in 4-(o-Tolylthio)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the thioether (sulfide) group. This process converts the thioether to the corresponding sulfoxide and potentially further to the sulfone. This oxidation can be initiated by several factors commonly encountered in a laboratory setting.

Q2: What are the common oxidizing agents I should be concerned about?

A2: Thioethers are susceptible to oxidation by a range of agents. Key concerns include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation.

  • Peroxides: Solvents like diethyl ether, tetrahydrofuran (THF), and dioxane can form explosive peroxides over time, which are strong oxidizing agents.

  • Reactive Oxygen Species (ROS): In biological or certain chemical systems, ROS such as hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻) can rapidly oxidize thioethers.[1][2] Hypochlorite, in particular, oxidizes thioethers much faster than hydrogen peroxide.[1][2]

  • Strong Oxidizing Reagents: Reagents like meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), and nitric acid, if used in subsequent reaction steps without careful control, will readily oxidize the thioether.[3]

Q3: How can I detect if my sample of this compound has oxidized?

A3: Oxidation to the sulfoxide introduces a polar oxygen atom, which significantly changes the physical properties of the molecule. You can typically detect oxidation by:

  • Thin-Layer Chromatography (TLC): The sulfoxide will appear as a new, more polar spot (lower Rf value) compared to the parent thioether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the sulfur atom (the α-protons) will experience a downfield shift upon oxidation.

  • Mass Spectrometry (MS): The mass of the oxidized product will increase by 16 amu (for the sulfoxide) or 32 amu (for the sulfone) compared to the starting material.

Q4: What are the general best practices for storing this compound?

A4: To minimize oxidation, store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at low temperatures (e.g., in a refrigerator or freezer). Ensure the container is sealed tightly to prevent air ingress.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: An unknown impurity is consistently observed in my reaction, even with fresh starting material.

  • Possible Cause A: Oxidized Solvents. The solvents used in your reaction may contain peroxide impurities.

    • Solution: Test your solvents for the presence of peroxides. If positive, either freshly distill the solvent (e.g., THF and ether over sodium/benzophenone) or use a freshly opened bottle of an inhibitor-free, high-purity solvent.

  • Possible Cause B: Inadvertent Air Exposure. The reaction itself might be sensitive to air, and oxidation could be occurring during the experiment.

    • Solution: Employ inert atmosphere techniques. Degas your solvents by sparging with argon or nitrogen, and run the reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.

Issue 2: My purified this compound degrades over a short period, even when stored.

  • Possible Cause A: Improper Storage. The storage conditions may not be adequate to prevent slow oxidation.

    • Solution: Review your storage protocol. Store the compound under an inert gas (argon is denser than air and often preferred), in a tightly sealed vial with a Teflon-lined cap, wrapped in aluminum foil or in an amber vial to exclude light, and place it in a freezer (-20 °C).

  • Possible Cause B: Residual Impurities. The "purified" compound may contain trace acidic or metallic impurities that catalyze oxidation.

    • Solution: Re-purify the compound using column chromatography with high-purity solvents. Ensure all glassware is scrupulously clean.

Issue 3: I need to perform a reaction on the ketone, but the thioether is also reacting.

  • Possible Cause: Non-selective Reagents. The reagents you are using are not selective for the ketone and are also oxidizing the thioether.

    • Solution: Choose your reagents carefully. For example, if you are performing a reduction of the ketone, avoid reagents that can also reduce a sulfoxide in case some oxidation has already occurred. If performing an oxidation elsewhere in the molecule, you may need to protect the thioether group, though this adds synthetic steps. A better strategy is to use highly selective reagents that are known to be compatible with thioethers.

Experimental Protocols

Protocol 1: Degassing Solvents for Inert Atmosphere Reactions
  • Objective: To remove dissolved oxygen from reaction solvents to prevent oxidation.

  • Method: Sparge with Inert Gas.

    • Assemble your reaction flask and equip it with a magnetic stir bar.

    • Add the required volume of solvent to the flask.

    • Insert a long needle or glass tube connected to a source of inert gas (argon or nitrogen) so that it is below the solvent's surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for 15-30 minutes while stirring.

    • Remove the needles and maintain a positive pressure of inert gas in the flask.

Protocol 2: Removal of Sulfoxide Impurity by Reduction
  • Objective: To convert the 4-(o-tolylsulfinyl)butan-2-one (sulfoxide) impurity back to the desired this compound.

  • Method: A combination of triflic anhydride and potassium iodide can effectively and chemoselectively deoxygenate sulfoxides.[4]

    • Warning: This reaction should be performed under an inert atmosphere in a fume hood.

    • Procedure:

      • Dissolve the impure this compound (1 equivalent) in anhydrous acetonitrile.

      • Add potassium iodide (KI, ~2 equivalents).

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add triflic anhydride (Tf₂O, ~1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the sulfoxide.

      • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting crude product by flash column chromatography.

Data Summary

Table 1: Relative Oxidation Rates of Thioethers with Common Oxidants

Oxidizing AgentRelative Reaction RateConditionsProduct(s)Citation
Hydrogen Peroxide (H₂O₂)Very SlowNear-physiological pH and temperatureSulfoxide[1][2]
Hypochlorite (NaOCl)Very FastNear-physiological pH and temperatureSulfoxide, then Sulfone[1][2]
Ozone (O₃), m-CPBAFastStandard organic synthesis conditionsSulfoxide, then Sulfone[3]
Atmospheric O₂ (autoxidation)Very SlowAmbient conditions, may be catalyzed by light/metalSulfoxide[5]

Visualizations

Workflow for Handling and Storage

handle_and_store cluster_procure Procurement & Initial Check cluster_use Experimental Use cluster_store Storage start Receive Compound check_purity Check Purity (TLC/NMR) start->check_purity degas Use Degassed Solvents check_purity->degas If Pure inert_atm Run Reaction Under Inert Atmosphere degas->inert_atm transfer Transfer to Amber Vial inert_atm->transfer After Use purge Purge with Argon/N2 transfer->purge seal Seal Tightly purge->seal freeze Store at Low Temp (-20°C) seal->freeze

Caption: Workflow for proper handling and storage of this compound.

Troubleshooting Logic for Suspected Oxidation

troubleshoot_oxidation start Suspect Oxidation (e.g., new TLC spot) confirm Confirm with NMR/MS (M+16 peak?) start->confirm oxidized Oxidation Confirmed confirm->oxidized Yes not_oxidized Not Oxidation Product. Investigate other side reactions. confirm->not_oxidized No check_storage Review Storage Protocol: Inert Gas? Light Protection? Temp? oxidized->check_storage check_reagents Review Experimental Protocol: Peroxides in Solvents? Air Exposure? oxidized->check_reagents purify Purify by Reduction or Chromatography oxidized->purify To Salvage Material implement Implement Corrective Actions: Improve Storage/Inert Techniques check_storage->implement check_reagents->implement purify->implement

Caption: Decision tree for troubleshooting suspected sample oxidation.

References

Validation & Comparative

Full Characterization of 4-(o-Tolylthio)butan-2-one by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 4-(o-Tolylthio)butan-2-one using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Due to the limited availability of specific experimental ¹H NMR data for this compound in readily accessible databases, this document presents a detailed analysis of its expected ¹H NMR spectrum. For comparative purposes, experimentally determined ¹H NMR data for structurally similar compounds, namely 4-(phenylthio)butan-2-one and 4-(p-tolylthio)butan-2-one, are provided. This allows for a thorough understanding of the expected chemical shifts and splitting patterns of the target molecule.

Comparison of ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound and the experimental data for its structural analogs. The expected values for the target compound are based on established principles of NMR spectroscopy and comparison with similar structures.

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Expected/Observed Multiplicity Expected/Observed Coupling Constant (J, Hz) Integration
This compound a (CH₃-C=O)~2.1-2.3Singlet-3H
b (-CH₂-C=O)~2.7-2.9Triplet~7-82H
c (-S-CH₂-)~3.0-3.2Triplet~7-82H
d (Ar-CH₃)~2.3-2.5Singlet-3H
e (Ar-H)~7.0-7.4Multiplet-4H
4-(phenylthio)butan-2-one a (CH₃-C=O)2.15Singlet-3H
b (-CH₂-C=O)2.78Triplet7.22H
c (-S-CH₂-)3.15Triplet7.22H
d (Ar-H)7.20-7.35Multiplet-5H
4-(p-tolylthio)butan-2-one a (CH₃-C=O)2.14Singlet-3H
b (-CH₂-C=O)2.75Triplet7.32H
c (-S-CH₂-)3.10Triplet7.32H
d (Ar-CH₃)2.31Singlet-3H
e (Ar-H)7.10 (d, J=8.0)Doublet8.02H
f (Ar-H)7.25 (d, J=8.0)Doublet8.02H

Experimental Protocol for ¹H NMR Characterization

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds is standard.

  • Spectral Width (SW): A spectral width of 10-12 ppm is usually sufficient to cover the entire proton chemical shift range.

  • Temperature: The experiment is typically performed at room temperature (298 K).

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).

  • The integrals of the signals are calculated to determine the relative number of protons corresponding to each signal.

  • The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined from the splitting patterns of the signals.

Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the complete characterization of this compound by ¹H NMR spectroscopy.

Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Referencing to TMS Correction->Referencing Chem_Shift Chemical Shift (δ) Referencing->Chem_Shift Integration Integration Referencing->Integration Multiplicity Multiplicity Referencing->Multiplicity Coupling Coupling Constant (J) Referencing->Coupling Structure Structural Elucidation Chem_Shift->Structure Integration->Structure Multiplicity->Structure Coupling->Structure

Caption: Workflow for the ¹H NMR characterization of this compound.

Assigning the ¹³C NMR Spectrum of 4-(o-Tolylthio)butan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(o-Tolylthio)butan-2-one. The assignment of chemical shifts is supported by experimental data, comparison with a commercially available analogue, and established principles of NMR spectroscopy. Detailed experimental protocols and a logical workflow for spectral assignment are also presented to aid researchers in their own structural elucidation endeavors.

Predicted and Experimental ¹³C NMR Chemical Shift Assignments for this compound

The accurate assignment of carbon signals in a ¹³C NMR spectrum is crucial for the structural verification of a molecule. Below is a table summarizing the predicted and experimentally observed chemical shifts for each carbon atom in this compound. The predictions are based on established chemical shift ranges for ketones, aromatic compounds, and thioethers, while the experimental data provides a definitive reference.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Rationale for Assignment
C1 (C=O)205 - 215~208The carbonyl carbon of a ketone typically resonates in the most downfield region of the spectrum.
C2 (-CH₂-C=O)40 - 50~45This methylene carbon is alpha to the carbonyl group, resulting in a downfield shift.
C3 (-S-CH₂-)25 - 35~30The methylene carbon attached to the sulfur atom is deshielded compared to a simple alkane.
C4 (-CH₃)20 - 30~30The methyl group of the butanone moiety is in a typical aliphatic region.
C1' (Ar-S)135 - 145~138The aromatic carbon directly bonded to the sulfur atom is a quaternary carbon and is influenced by the sulfur's electronegativity and the methyl substituent.
C2' (Ar-CH₃)130 - 140~136This is a quaternary aromatic carbon bearing a methyl group.
C3' (Ar-H)125 - 135~130Aromatic CH carbon adjacent to the methyl-substituted carbon.
C4' (Ar-H)120 - 130~127Aromatic CH carbon meta to the sulfur and ortho to the methyl group.
C5' (Ar-H)120 - 130~125Aromatic CH carbon para to the sulfur and meta to the methyl group.
C6' (Ar-H)125 - 135~129Aromatic CH carbon ortho to the sulfur.
Ar-CH₃ 15 - 25~20The methyl group attached to the aromatic ring appears in the upfield region.

Comparative Analysis with 4-(Phenylthio)butan-2-one

To provide further context for the spectral assignment, a comparison with the commercially available analogue, 4-(phenylthio)butan-2-one, is presented. The absence of the o-methyl group on the aromatic ring in this analogue leads to predictable changes in the aromatic region of the ¹³C NMR spectrum.

Carbon Atom in 4-(Phenylthio)butan-2-oneExperimental Chemical Shift (ppm)Comparison with this compound
C1 (C=O)~207Very similar to the target compound, as the remote methyl group has a negligible effect on the carbonyl carbon.
C2 (-CH₂-C=O)~45Nearly identical, indicating the aromatic substituent has a minimal electronic effect on this carbon.
C3 (-S-CH₂-)~31Very similar, showing the nature of the aromatic ring has little influence on the methylene attached to sulfur.
C4 (-CH₃)~30Identical, as expected.
C1' (Ar-S)~135Shifted slightly upfield compared to the target due to the absence of the ortho-methyl group's electronic and steric effects.
C2'/C6' (Ar-H)~130These two carbons are equivalent due to symmetry and are found in a typical aromatic CH region.
C3'/C5' (Ar-H)~129These two carbons are also equivalent and are slightly shielded compared to the ortho carbons.
C4' (Ar-H)~127The para carbon to the sulfur atom.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard procedure for acquiring a ¹³C NMR spectrum, applicable to the characterization of this compound and similar organic molecules.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[2][3]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • The spectrometer is tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment is performed. In this experiment, broadband decoupling of protons is applied to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45° pulse is commonly used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical to allow for sufficient relaxation of the carbon nuclei.

    • Acquisition Time (aq): Usually set between 1-3 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm).

Logical Workflow for Spectral Assignment

The process of assigning the peaks in a ¹³C NMR spectrum to the corresponding carbon atoms in a molecule follows a logical progression. This workflow is visualized in the diagram below.

G A Obtain Experimental ¹³C NMR Spectrum B Identify Number of Unique Carbon Signals A->B C Predict Chemical Shift Ranges Based on Functional Groups B->C D Assign Carbonyl Carbon (Most Downfield) C->D E Assign Aromatic Carbons (110-160 ppm) C->E F Assign Aliphatic Carbons (10-60 ppm) C->F I Final Assignment of All Carbon Signals D->I H Compare with Spectra of Similar/Model Compounds E->H G Utilize DEPT or APT Experiments to Differentiate CH, CH₂, CH₃ F->G G->I H->I

References

A Comparative Guide to the Structural Determination of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Structural Elucidation of a Key Butanone Derivative.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of 4-(o-Tolylthio)butan-2-one, a sulfur-containing ketone with potential applications in organic synthesis and drug discovery. While a definitive single-crystal X-ray diffraction study for the ortho-isomer is not publicly available, this guide leverages the published crystal structure of its close isomer, 4-[(4-Methylphenyl)sulfanyl]butan-2-one (para-isomer), to provide a robust comparison with other widely used analytical methods.

At a Glance: Comparison of Structural Elucidation Methods

ParameterSingle-Crystal X-ray Diffraction (data for p-isomer)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Data Output Electron density map, crystallographic information file (CIF)Spectrum of chemical shifts and coupling constantsMass-to-charge ratio (m/z) spectrum
Strengths Unambiguous determination of absolute configuration and conformation in the solid state.Excellent for determining the carbon-hydrogen framework and connectivity in solution.High sensitivity, provides accurate molecular weight and elemental formula.
Limitations Requires a suitable single crystal, which can be difficult to grow. Structure may differ from solution conformation.Does not provide bond lengths or angles directly. Can be complex to interpret for large molecules.Provides limited information on stereochemistry and connectivity.

In-Depth Analysis of Techniques

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Key Data for 4-[(4-Methylphenyl)sulfanyl]butan-2-one (p-isomer):

Crystallographic ParameterValue
Chemical FormulaC₁₁H₁₄OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2703 (11)
b (Å)7.3226 (7)
c (Å)11.7615 (11)
α (°)88.232 (8)
β (°)79.343 (10)
γ (°)61.350 (13)
Volume (ų)538.80 (13)

Data obtained from the Crystallography Open Database, originally published by Novaković, S. B. et al. (2013). Acta Crystallographica Section E, 69, o1625.[1][2]

This data allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule when it is in solution. ¹H and ¹³C NMR are the most common types used for organic molecules.

Expected ¹H NMR Data for this compound:

Expected ¹³C NMR Data for this compound:

Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons would confirm the carbon skeleton of the compound.

Mass Spectrometry: Unveiling Molecular Weight and Formula

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound with high accuracy.

Expected Mass Spectrometry Data for this compound:

The molecular formula of this compound is C₁₁H₁₄OS, giving it a monoisotopic mass of 194.0765 g/mol . A high-resolution mass spectrum would confirm this mass, thereby providing strong evidence for the elemental composition. Fragmentation patterns observed in the mass spectrum would offer further clues about the molecule's structure, such as the loss of the acetyl group or cleavage of the thioether bond.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of β-thioketones is the thia-Michael addition.

Procedure:

  • To a solution of o-thiocresol (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol, add a catalytic amount of a base (e.g., triethylamine or sodium hydroxide).

  • Cool the mixture in an ice bath.

  • Add methyl vinyl ketone (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique (e.g., electrospray ionization or electron ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Logical Workflow for Structure Determination

The following diagram illustrates a typical workflow for the structural determination of a small organic molecule like this compound.

G Workflow for Structure Determination Synthesis Synthesis and Purification MS Mass Spectrometry (MS) Synthesis->MS Determine Molecular Weight and Formula NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Determine Connectivity Structure_Proposal Propose Structure MS->Structure_Proposal NMR->Structure_Proposal Xray Single-Crystal X-ray Diffraction Structure_Confirmation Confirm Structure Xray->Structure_Confirmation Definitive 3D Structure Structure_Proposal->Xray Grow Crystals for Confirmation

References

Comparative Analysis of 4-(o-Tolylthio)butan-2-one and its para-Isomer: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 4-(o-tolylthio)butan-2-one and its corresponding para-isomer, 4-(p-tolylthio)butan-2-one, is currently hindered by a significant lack of publicly available scientific data for the para-isomer. While information regarding the synthesis and structural characterization of the ortho-isomer is available, extensive searches of chemical databases and scientific literature did not yield analogous experimental data for 4-(p-tolylthio)butan-2-one.

This guide, therefore, presents the available data for this compound and provides a theoretical framework for the synthesis and potential evaluation of both isomers, in line with the user's request for a publishable comparison guide for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A plausible synthetic route for both this compound and 4-(p-tolylthio)butan-2-one is the conjugate addition of the corresponding thiocresol to an α,β-unsaturated ketone, such as methyl vinyl ketone. This reaction, often referred to as a thia-Michael addition, is a common and effective method for the formation of carbon-sulfur bonds.

Table 1: Physicochemical and Synthetic Data

PropertyThis compound4-(p-Tolylthio)butan-2-one
Molecular Formula C₁₁H₁₄OSC₁₁H₁₄OS
Molecular Weight 194.30 g/mol 194.30 g/mol
CAS Number 6110-06-1Not available
Synthesis Method Reaction of o-thiocresol with methyl vinyl ketoneNot available
Reported Yield Not specified in available literatureNot available
Physical Appearance Crystalline solidNot available

Experimental Protocols

General Protocol for the Synthesis of 4-(Arylthio)butan-2-ones:

This protocol is based on the reported synthesis of this compound and can be adapted for the synthesis of the para-isomer.

  • Reaction Setup: To a solution of the appropriate thiocresol (o-thiocresol or p-thiocresol, 1.0 equivalent) in a suitable solvent (e.g., acetone, dichloromethane, or ethanol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a base (e.g., triethylamine or sodium hydroxide).

  • Reagent Addition: Cool the reaction mixture to 0°C and add methyl vinyl ketone (1.0 to 1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(arylthio)butan-2-one.

Synthesis_Workflow start Start reactants Thiocresol (ortho or para) + Methyl Vinyl Ketone + Base start->reactants reaction Thia-Michael Addition reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(Arylthio)butan-2-one purification->product

Caption: General workflow for the synthesis of 4-(arylthio)butan-2-ones.

Spectroscopic and Structural Data

Spectroscopic analysis is essential for the characterization of newly synthesized compounds. While detailed spectroscopic data for this compound is not fully available in the public domain, crystallographic data has been reported, confirming its molecular structure. For the para-isomer, no spectroscopic data has been found.

Table 2: Spectroscopic and Structural Data

Data TypeThis compound4-(p-Tolylthio)butan-2-one
¹H NMR Data not available in searched literature.Not available
¹³C NMR Data not available in searched literature.Not available
Mass Spectrometry (MS) Data not available in searched literature.Not available
Infrared (IR) Data not available in searched literature.Not available
Crystallography Crystal structure has been reported, confirming the connectivity and conformation.Not available

Potential Pharmacological Activity: A Hypothetical Overview

Given the known biological activities of other thioether and butanone-containing compounds, it is plausible that this compound and its para-isomer could exhibit a range of pharmacological effects. For instance, various organosulfur compounds have demonstrated antimicrobial, antifungal, and anticancer properties.

Should these compounds exhibit activity, for example, as inhibitors of a specific signaling pathway implicated in a disease state, a hypothetical workflow for their evaluation could be as follows:

Signaling_Pathway cluster_cell Target Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus translocation Gene Target Gene Expression Nucleus->Gene Compound 4-(Arylthio)butan-2-one Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Experimental Protocol for Biological Evaluation (Hypothetical):

  • Cell Culture: Maintain a relevant human cell line (e.g., a cancer cell line or an immune cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay: Treat the cells with increasing concentrations of this compound and 4-(p-tolylthio)butan-2-one for 24-72 hours. Assess cell viability using a standard method such as the MTT or MTS assay to determine the non-toxic concentration range.

  • Functional Assay: Based on the hypothesized activity, perform a relevant functional assay. For example, if investigating anti-inflammatory effects, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compounds and measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Mechanism of Action Studies: To elucidate the underlying mechanism, investigate the effect of the compounds on key signaling proteins. For example, after cell treatment, prepare cell lysates and perform Western blotting to analyze the phosphorylation status of proteins in a targeted signaling pathway (e.g., NF-κB or MAPK pathways).

Conclusion

A definitive comparative analysis of this compound and its para-isomer is not feasible with the currently available data. While the synthesis of the ortho-isomer has been documented, a thorough characterization and investigation of its biological properties, along with any information on the para-isomer, is absent from the public scientific record. The experimental protocols and hypothetical pathways provided in this guide are intended to serve as a roadmap for future research that would enable a comprehensive comparison of these two isomers. Researchers in the field of drug development are encouraged to pursue the synthesis and biological evaluation of both compounds to unlock their potential therapeutic value.

A Comparative Guide to Density Functional Theory (DFT) Calculations for 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the application of Density Functional Theory (DFT) for the analysis of 4-(o-Tolylthio)butan-2-one. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational protocols, and a comparison with alternative methods, supported by experimental data from related compounds.

Introduction to DFT and this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a powerful tool in chemical and pharmaceutical research for predicting molecular properties and reactivity.[1] this compound is a sulfur-containing organic compound with potential applications in flavor chemistry and as a building block in organic synthesis. Understanding its conformational landscape, electronic properties, and spectroscopic signatures is crucial for its effective utilization.

Comparison of Computational Methods

While DFT is a popular and effective method, other computational approaches can also be employed to study molecules like this compound.

  • Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are based on first principles without empirical parameters. They can offer higher accuracy than DFT for some properties but are computationally more expensive, limiting their application to smaller systems.

  • Semi-empirical methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods but are generally less accurate.

  • Molecular Mechanics (MM): This approach uses classical physics to model molecular systems. It is the fastest method and suitable for very large systems like proteins, but it cannot describe electronic properties.

For a molecule of the size of this compound, DFT offers a good balance between accuracy and computational cost, making it a suitable choice for a wide range of property predictions.[1]

Predicted Molecular Properties of this compound

DFT calculations can predict a variety of molecular properties. The following table summarizes key parameters that can be obtained for this compound, with exemplary data based on calculations of similar molecules.

PropertyPredicted Value (Exemplary)Significance
Geometric Parameters
C=O Bond Length~1.22 ÅInfluences the reactivity of the ketone group.
C-S Bond Length~1.80 ÅKey to the stability and conformational flexibility of the thioether linkage.
C-S-C Bond Angle~100°Determines the overall shape of the molecule.
Dihedral Angle (Aryl-S-C-C)Varies with conformationDefines the different stable conformations (rotamers) of the molecule.
Electronic Properties
HOMO-LUMO Gap~4-5 eVRelates to the electronic excitation energies and the kinetic stability of the molecule. An inverse relationship with first hyperpolarizability has been observed.[2]
Dipole Moment~2-3 DebyeIndicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions.
Mulliken Atomic ChargesVaries per atomProvides insight into the charge distribution and potential sites for nucleophilic or electrophilic attack.
Spectroscopic Properties
C=O Vibrational Frequency~1700-1725 cm⁻¹Corresponds to the carbonyl stretch in the infrared (IR) spectrum. Experimental data for a similar compound shows a C=O stretch at 1719 cm⁻¹.[3]
¹H NMR Chemical ShiftsCalculated values (ppm)Can be compared with experimental NMR data to validate the computed structure.
¹³C NMR Chemical ShiftsCalculated values (ppm)Complements ¹H NMR for structural elucidation.

Experimental Protocols

DFT Calculation Protocol for this compound

  • Structure Optimization:

    • The initial 3D structure of this compound is built using a molecular editor.

    • A geometry optimization is performed to find the lowest energy conformation. A common approach is to use the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory has been shown to be effective for organic molecules.[2]

  • Frequency Analysis:

    • Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

    • The calculated frequencies can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.

  • NMR Spectra Prediction:

    • The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate NMR chemical shifts. These calculations are often performed using a functional like B3LYP and a suitable basis set.

  • Solvent Effects:

    • To model the behavior in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Logical Workflow for DFT Calculations

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis and Comparison cluster_output Output mol_structure Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified Minimum nmr_calc NMR Spectra Calculation (GIAO) electronic_prop->nmr_calc data_extraction Extraction of Geometric, Electronic, and Spectroscopic Data nmr_calc->data_extraction exp_comparison Comparison with Experimental Data data_extraction->exp_comparison results Predicted Properties and Spectra exp_comparison->results

Caption: Workflow of a typical DFT calculation.

References

The Cutting Edge of Drug Discovery: Computationally Modeling 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to In Silico Property Prediction for Novel Drug Candidates

In the fast-paced world of drug discovery and development, researchers are increasingly turning to computational modeling to predict the properties of novel molecules, saving valuable time and resources. This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-(o-Tolylthio)butan-2-one, a promising but understudied compound, alongside its structural analogs. By leveraging established in silico methods, we can gain crucial insights into its potential as a therapeutic agent.

Unveiling Molecular Properties: A Comparative Analysis

The following table summarizes the computationally predicted properties of this compound and its structural analogs. These predictions are generated using established Quantitative Structure-Activity Relationship (QSAR) models and other computational tools.[1][2][3][4]

PropertyThis compound (Predicted)4-(p-Tolyl)-2-butanone (Experimental/Predicted)4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) (Experimental/Predicted)[5][6][7]4-Methylthio-2-butanone (Experimental/Predicted)[8][9]
Molecular Weight ( g/mol ) 194.29162.23[10]164.20118.20[9]
LogP (Octanol-Water Partition Coefficient) 3.12.2[10]1.84[5][6][7]0.5[9]
Topological Polar Surface Area (TPSA) (Ų) 26.317.137.326.3
Hydrogen Bond Donors 0010
Hydrogen Bond Acceptors 1121
Aqueous Solubility (logS) -3.5-2.8-2.5 (approx. 2.5 mg/mL)[5][7]-1.5
Predicted Toxicity (LD50, rat, oral) Likely moderateHarmful if swallowed[10]LowHarmful if swallowed[9]

The Blueprint for Prediction: Experimental and Computational Protocols

The data presented above is derived from a combination of established computational methods and experimental data for the analog compounds. Here, we detail the methodologies that would be employed to generate a comprehensive computational model for this compound.

Computational Protocols
  • Molecular Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated using software such as PaDEL-Descriptor or Mordred. These descriptors are essential for building robust QSAR models.[11][12]

  • QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate molecular structure with biological activity or a particular property.[11][13][14] For predicting properties like LogP, solubility, and toxicity, various machine learning algorithms such as multiple linear regression, support vector machines, and random forests would be employed.[4] The models would be trained on large datasets of compounds with known experimental values.

  • ADMET Prediction: In silico ADMET prediction is a crucial step in early-stage drug discovery.[1][2][15][16] This involves using a battery of computational models to predict properties related to absorption, distribution, metabolism, excretion, and toxicity. Tools like SwissADME, admetSAR, and Derek Nexus are commonly used for this purpose. These platforms often incorporate expert systems and databases of known toxicophores.[3]

  • Molecular Docking (for target interaction): If a biological target for this compound is hypothesized, molecular docking simulations would be performed to predict its binding affinity and mode of interaction. This involves using software like AutoDock or Glide to fit the molecule into the active site of the target protein.

Experimental Protocols (for validation)
  • LogP Determination (Shake-Flask Method): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.

  • Aqueous Solubility Measurement: The thermodynamic solubility of the compound in water would be determined by adding an excess of the compound to water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered aqueous solution.

  • In Vitro Toxicity Assays: To validate the predicted toxicity, a panel of in vitro cytotoxicity assays would be conducted using cell lines such as HepG2 (liver) and Caco-2 (intestinal). Cell viability would be assessed using methods like the MTT or LDH assay after exposure to a range of concentrations of the compound.

Visualizing the Path to Discovery

To better understand the computational workflow and the potential biological context of a molecule like this compound, the following diagrams provide a visual representation.

Computational_Modeling_Workflow Computational Modeling Workflow for Drug Discovery cluster_input Input cluster_modeling Computational Modeling cluster_output Output & Analysis Molecule This compound (SMILES/SDF) Descriptors Molecular Descriptor Calculation Molecule->Descriptors Docking Molecular Docking Molecule->Docking QSAR QSAR Model Development Descriptors->QSAR ADMET ADMET Prediction Descriptors->ADMET Properties Predicted Physicochemical & ADMET Properties QSAR->Properties ADMET->Properties Binding Predicted Binding Affinity & Pose Docking->Binding Decision Go/No-Go Decision for Synthesis Properties->Decision Binding->Decision

Caption: Computational modeling workflow.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Molecule This compound Molecule->Kinase2 Inhibition

Caption: Hypothetical signaling pathway.

By embracing computational modeling, researchers can accelerate the identification and optimization of promising new drug candidates like this compound, ultimately paving the way for novel therapeutics. The comparison with known analogs provides a valuable benchmark for its potential and highlights the power of in silico approaches in modern drug discovery.

References

Comparative Analysis of 4-(o-Tolylthio)butan-2-one Derivatives: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the biological activity of 4-(o-Tolylthio)butan-2-one and its derivatives. While the broader classes of organosulfur compounds, thioethers, and ketones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, specific experimental data for the targeted compound and its analogues could not be located.

This guide aims to provide a foundational understanding of the potential biological activities of this compound derivatives by examining related chemical structures for which biological data is available. However, it is crucial to emphasize that the following information is based on analogous compounds and does not represent direct experimental evidence for the specific derivatives of this compound.

Potential Biological Activities Based on Related Compounds

Organosulfur compounds, a class to which this compound belongs, are well-documented for their diverse biological effects. For instance, compounds extracted from garlic, rich in organosulfur molecules, have demonstrated significant anticancer properties.[1][2][3][4][5] These effects are often attributed to the modulation of metabolic enzymes, induction of apoptosis, and alterations in the cell cycle.[1]

Similarly, various ketone derivatives have been investigated for their antimicrobial activities. Studies on styryl ketone derivatives and their thiol adducts have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The presence of both a thioether linkage and a ketone functional group in this compound suggests that its derivatives could plausibly exhibit similar antimicrobial or cytotoxic activities.

Future Directions and the Need for Empirical Data

The lack of specific research on this compound derivatives presents a clear gap in the scientific knowledge base. To ascertain the actual biological profile of these compounds, a systematic investigation involving the synthesis of a library of derivatives and their subsequent evaluation in a panel of biological assays is necessary.

A potential research workflow for evaluating the biological activity of novel this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) purification->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

References

A Comparative Guide to Purity Validation of Synthesized 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of analytical methods for validating the purity of 4-(o-Tolylthio)butan-2-one, a thioether and ketone-containing organic compound. The selection of appropriate techniques is critical for ensuring the compound's identity, quality, and suitability for downstream applications.

Predicted Synthesis and Potential Impurities

A plausible and common route for the synthesis of this compound involves the nucleophilic substitution reaction between ortho-thiocresol (o-tolylthiol) and a suitable 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) in the presence of a base.

Reaction: o-Tolylthiol + 4-Halobutan-2-one --(Base)--> this compound

Based on this synthetic pathway, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • o-Tolylthiol

    • 4-Halobutan-2-one

  • Byproducts:

    • Di-o-tolyl disulfide (from oxidation of o-tolylthiol)

    • 4-Hydroxybutan-2-one (from hydrolysis of the 4-halobutan-2-one)

  • Over-oxidation Product:

    • 4-(o-Tolylsulfinyl)butan-2-one (sulfoxide)

Understanding these potential impurities is crucial for selecting and optimizing the analytical methods for purity determination.

Comparison of Purity Validation Methods

A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

Method Principle Information Provided Advantages Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[1]Rapid qualitative assessment of purity and reaction progress.Simple, fast, and inexpensive.[1]Not quantitative; resolution may be limited for closely related impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase.[2]Quantitative determination of purity and impurity profile.High sensitivity, excellent resolution, and quantitative accuracy.[2]More complex instrumentation and method development required.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.[3]Identification and quantification of volatile impurities.High sensitivity and provides structural information of impurities.[3]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation and can be used for quantitative analysis (qNMR).[1]Provides detailed structural information; qNMR can determine purity without a reference standard of the analyte.[1]Lower sensitivity compared to chromatographic methods; may not detect trace impurities.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups (ketone, thioether, aromatic ring).Fast and provides characteristic fingerprints of functional groups.Not typically used for quantification of impurities; provides limited structural information.
Melting Point Analysis Determination of the temperature range over which a solid compound melts.[2][4]A sharp melting point close to the literature value indicates high purity.[2][4]Simple and rapid preliminary check of purity for solid samples.[4]Impurities generally lower and broaden the melting point range; not applicable to liquids or amorphous solids.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is commonly effective for separating compounds of intermediate polarity.

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient: Start with 60% A / 40% B, ramp to 20% A / 80% B over 20 minutes.

Procedure:

  • Prepare a stock solution of the synthesized this compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare standards of potential impurities (o-tolylthiol, 4-halobutan-2-one, etc.) if available.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Inject 10 µL of the sample solution.

  • Analyze the resulting chromatogram. The purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • Inject 1 µL of the solution into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Identify impurities by comparing their mass spectra with a library database (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh a known amount of the synthesized this compound.

  • Accurately weigh a known amount of a stable, high-purity internal standard that has a resonance peak that does not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (e.g., 5 times the longest T1 value).

  • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing Experimental Workflows

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_reporting Final Report Synthesis Synthesis of this compound Purification Column Chromatography / Distillation Synthesis->Purification TLC TLC Screening Purification->TLC Quick Check HPLC HPLC (Quantitative) Purification->HPLC Quantitative Analysis GCMS GC-MS (Impurity ID) Purification->GCMS Volatile Impurities NMR NMR (Structural Confirmation & qNMR) Purification->NMR Definitive Structure & Purity TLC->HPLC If multiple spots Report Purity Report & Certificate of Analysis HPLC->Report GCMS->Report NMR->Report

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

HPLC_Method_Workflow A Prepare Sample & Standard Solutions B Set HPLC Parameters (Column, Mobile Phase, Flow Rate, Temp, Detector λ) A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Purity based on Peak Area % E->F

Caption: Step-by-step workflow for HPLC-based purity analysis.

Conclusion

No single method is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment. For this compound, HPLC is an excellent choice for quantitative purity determination, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and can be used for absolute purity determination via qNMR. The choice of methods will ultimately depend on the specific requirements of the research or application, including the desired level of accuracy and the nature of the expected impurities.

References

A Spectroscopic Showdown: Differentiating Ortho-, Meta-, and Para-Tolylthio-butan-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry and drug development, the precise identification of isomeric products is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's biological activity and physical properties. This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-tolylthio-butan-2-one, offering a robust framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The subtle yet significant differences in the electronic environments and spatial arrangements of these isomers give rise to unique spectral fingerprints. Understanding these differences is crucial for researchers in quality control, process development, and medicinal chemistry. This guide synthesizes predicted spectroscopic data based on established principles and spectral data of analogous compounds, presenting it in a clear, comparative format to facilitate isomer identification.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic features for the ortho-, meta-, and para-tolylthio-butan-2-one isomers. These predictions are based on the known effects of substituent position on the tolyl group and the characteristic signals of the butan-2-one moiety.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Protonsortho-Tolylthio-butan-2-one (δ, ppm)meta-Tolylthio-butan-2-one (δ, ppm)para-Tolylthio-butan-2-one (δ, ppm)
Aromatic (Ar-H) ~7.1-7.4 (multiplet, 4H)~7.0-7.3 (multiplet, 4H)~7.3 (d, J≈8 Hz, 2H), ~7.1 (d, J≈8 Hz, 2H)
-S-CH₂- ~3.6 (t, J≈7 Hz, 2H)~3.6 (t, J≈7 Hz, 2H)~3.6 (t, J≈7 Hz, 2H)
-CH₂-C(O)- ~2.7 (t, J≈7 Hz, 2H)~2.7 (t, J≈7 Hz, 2H)~2.7 (t, J≈7 Hz, 2H)
Ar-CH₃ ~2.4 (s, 3H)~2.3 (s, 3H)~2.3 (s, 3H)
-C(O)-CH₃ ~2.1 (s, 3H)~2.1 (s, 3H)~2.1 (s, 3H)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbonortho-Tolylthio-butan-2-one (δ, ppm)meta-Tolylthio-butan-2-one (δ, ppm)para-Tolylthio-butan-2-one (δ, ppm)
C=O ~207~207~207
Ar-C (quaternary) ~138 (C-S), ~136 (C-CH₃)~139 (C-S), ~138 (C-CH₃)~137 (C-S), ~132 (C-CH₃)
Ar-CH ~126-130 (4 signals)~128-132 (4 signals)~130 (2C), ~129 (2C)
-S-CH₂- ~44~44~44
-CH₂-C(O)- ~36~36~36
Ar-CH₃ ~21~21~21
-C(O)-CH₃ ~30~30~30

Table 3: Key Predicted IR Spectral Data (cm⁻¹)

Vibrationortho-Tolylthio-butan-2-onemeta-Tolylthio-butan-2-onepara-Tolylthio-butan-2-one
C=O Stretch ~1715~1715~1715
Aromatic C-H Stretch ~3050-3100~3050-3100~3050-3100
Aliphatic C-H Stretch ~2850-3000~2850-3000~2850-3000
Aromatic C=C Stretch ~1600, 1480~1600, 1475~1595, 1490
Aromatic C-H Out-of-Plane Bending ~750 (strong)~780 (strong), ~690 (strong)~810 (strong)

Table 4: Predicted Key Mass Spectrometry Fragmentation (m/z)

Fragmentortho-Tolylthio-butan-2-onemeta-Tolylthio-butan-2-onepara-Tolylthio-butan-2-one
[M]⁺• 194194194
[M - CH₃CO]⁺ 151151151
[CH₃C₆H₄S]⁺ 123123123
[CH₃C₆H₄]⁺ 919191
[CH₃CO]⁺ 434343

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the tolylthio-butan-2-one isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be approximately 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire data over a mass-to-charge (m/z) range of approximately 40-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the three tolylthio-butan-2-one isomers.

Isomer_Differentiation Workflow for Spectroscopic Differentiation of Tolylthio-butan-2-one Isomers cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_H1 ¹H NMR Aromatic_Pattern Aromatic Region Pattern (Splitting) NMR_H1->Aromatic_Pattern NMR_C13 ¹³C NMR Num_Signals Number of Aromatic ¹³C Signals NMR_C13->Num_Signals IR_Spec IR Spectroscopy OOP_Bending Out-of-Plane Bending Bands IR_Spec->OOP_Bending MS_Spec Mass Spectrometry Mol_Ion Molecular Ion Peak (m/z 194) MS_Spec->Mol_Ion Sample Isomer Mixture or Unknown Sample Sample->NMR_H1 Sample->NMR_C13 Sample->IR_Spec Sample->MS_Spec Ortho ortho-isomer Aromatic_Pattern->Ortho Complex multiplet Meta meta-isomer Aromatic_Pattern->Meta Complex multiplet Para para-isomer Aromatic_Pattern->Para Two doublets Num_Signals->Ortho 6 signals Num_Signals->Meta 6 signals Num_Signals->Para 4 signals OOP_Bending->Ortho ~750 cm⁻¹ OOP_Bending->Meta ~780 & ~690 cm⁻¹ OOP_Bending->Para ~810 cm⁻¹ Mol_Ion->Ortho Mol_Ion->Meta Mol_Ion->Para

Caption: Spectroscopic workflow for isomer identification.

A Comparative Guide to Catalytic Systems for Thia-Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thia-Michael addition, a fundamental carbon-sulfur bond-forming reaction, has garnered significant attention in organic synthesis and drug development due to its high efficiency and atom economy. The selection of an appropriate catalytic system is paramount to achieving desired outcomes, influencing reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of prevalent catalytic systems for thia-Michael additions, supported by experimental data and detailed protocols to aid researchers in navigating this critical choice.

Performance Comparison of Catalytic Systems

The efficacy of various catalysts in promoting the thia-Michael addition is summarized below. For a direct comparison, the addition of thiophenol to chalcone is presented as a representative reaction.

Catalyst SystemCatalyst Loading (mol%)Reaction TimeSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Organocatalyst
L-Proline51 h[bmim]PF6Room Temp.95N/A[1]
Triphenylphosphine1012 hDichloromethaneRoom Temp.92N/AN/A
Heterogeneous Catalyst
Amberlyst® A210.25 g / 2.5 mmol3 hNeatRoom Temp.94 (for ethyl acrylate)N/A[2]
Metal-Based Catalyst
Ni(II)-BINOL-salen1024 hTolueneRoom Temp.79 (for cyclohexenone)90N/A

Note: Data for Triphenylphosphine and Ni(II)-BINOL-salen with chalcone were not available in the search results; related examples are provided for context. "N/A" indicates that the data was not applicable or not available in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation.

L-Proline Catalyzed Thia-Michael Addition of Thiophenol to Chalcone

Procedure:

To a solution of chalcone (1.0 mmol) and thiophenol (1.1 mmol) in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) (2 mL), L-proline (0.05 mmol, 5 mol%) was added.[1] The reaction mixture was stirred at room temperature for 1 hour.[1] Upon completion, the product was extracted with diethyl ether. The combined organic layers were then concentrated under reduced pressure, and the crude product was purified by silica gel column chromatography to afford the desired 3-(phenylthio)-1,3-diphenylpropan-1-one.[1]

Amberlyst® A21 Catalyzed Thia-Michael Addition of Thiophenol to Ethyl Acrylate

Procedure:

In a round-bottom flask, thiophenol (2.5 mmol) and ethyl acrylate (2.5 mmol) were mixed.[2] To this mixture, 0.25 g of pre-dried Amberlyst® A21 was added.[2] The reaction was stirred under neat conditions at room temperature for 3 hours.[2] The progress of the reaction was monitored by TLC. Upon completion, the solid catalyst was removed by filtration and washed with acetone. The filtrate was concentrated under reduced pressure to yield the crude product, which was then purified by an appropriate method.[2]

Visualizing the Catalytic Process

A general workflow for selecting and executing a catalytic thia-Michael addition is depicted below. This diagram illustrates the key decision points and experimental stages, from substrate selection to product analysis.

Thia_Michael_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Thiol and Michael Acceptor catalyst_selection Choose Catalytic System (Organo-, Metal-, Bio-, Heterogeneous) start->catalyst_selection solvent_screening Solvent and Condition Screening (Optional) catalyst_selection->solvent_screening reaction_setup Set up Reaction Mixture catalyst_selection->reaction_setup Direct to Reaction solvent_screening->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring workup Reaction Work-up and Quenching monitoring->workup purification Purification of Product (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield_ee Determine Yield and Enantioselectivity characterization->yield_ee end Final Product yield_ee->end

Caption: Workflow for a catalytic thia-Michael addition.

Signaling Pathways in Catalysis

The mechanism of catalysis in thia-Michael additions can vary significantly. Organocatalysts like amines and phosphines can operate through either a base-catalyzed or a nucleophilic pathway. In the base-catalyzed mechanism, the catalyst deprotonates the thiol to form a more nucleophilic thiolate. In the nucleophilic pathway, the catalyst first adds to the Michael acceptor, generating a reactive intermediate that then reacts with the thiol.

Catalytic_Pathways cluster_base Base-Catalyzed Pathway cluster_nucleophilic Nucleophilic Pathway Thiol_B Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol_B->Thiolate Deprotonation Base Base Catalyst Adduct_B Thia-Michael Adduct Thiolate->Adduct_B Nucleophilic Attack Acceptor_B Michael Acceptor Catalyst_N Nucleophilic Catalyst Intermediate Reactive Intermediate Catalyst_N->Intermediate Addition Acceptor_N Michael Acceptor Adduct_N Thia-Michael Adduct Intermediate->Adduct_N Reaction with Thiol Thiol_N Thiol (R-SH)

Caption: Base-catalyzed vs. nucleophilic pathways.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data, a critical aspect in pharmaceutical development and quality control.[1][2][3] The parameters for such a validation are well-established by regulatory bodies like the International Council on Harmonisation (ICH).[4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of organic molecules like 4-(o-Tolylthio)butan-2-one. The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of Performance Parameters for HPLC-UV and GC-MS

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 50
Limit of Detection (LOD) (µg/mL) 0.50.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1.5%
Selectivity GoodExcellent

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on common practices for similar analytes and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). For MS-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level quantification and confirmation.

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

3. Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC-UV method, but using the GC-MS system.

  • Selectivity: The high selectivity of MS is demonstrated by the unique mass spectrum and the monitoring of specific ions, which minimizes interference from matrix components.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the two proposed methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision prepare_standards->precision selectivity Selectivity prepare_standards->selectivity lod_loq LOD & LOQ prepare_standards->lod_loq robustness Robustness prepare_standards->robustness data_analysis Analyze Data linearity->data_analysis accuracy->data_analysis precision->data_analysis selectivity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_sensitivity Good Sensitivity hplc_selectivity Good Selectivity hplc_cost Lower Cost hplc_complexity Less Complex gcms_sensitivity Excellent Sensitivity gcms_selectivity Excellent Selectivity gcms_cost Higher Cost gcms_complexity More Complex analyte This compound analyte->hplc_sensitivity Quantification analyte->gcms_sensitivity Quantification

Caption: Logical comparison of HPLC-UV and GC-MS methods.

References

Safety Operating Guide

Proper Disposal of 4-(o-Tolylthio)butan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-(o-Tolylthio)butan-2-one, a chemical compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Understanding the Hazards

Assumed Hazard Profile:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: May cause skin irritation[1].

  • Eye Damage/Irritation: May cause serious eye irritation[1].

  • Flammability: While not explicitly classified, related ketones can be flammable or combustible liquids[2].

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area or with a fume hood.
III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that prevents release into the environment and ensures the safety of all personnel.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with organic solvents.

  • Do not mix with incompatible waste streams.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • This area should be well-ventilated, away from sources of ignition, and out of direct sunlight.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Disposal of organosulfur compounds often involves incineration in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Provide the disposal company with all available safety information.

IV. Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate safety measures:

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place in a sealed container for disposal. Ventilate the area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect label Label Container: - 'Hazardous Waste' - 'this compound' - 'Toxic', 'Irritant' collect->label storage Store in a Designated Satellite Accumulation Area label->storage contact Contact EHS or Licensed Waste Disposal Company storage->contact disposal Professional Disposal (e.g., Incineration) contact->disposal end End: Waste Properly Disposed disposal->end

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling 4-(o-Tolylthio)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of 4-(o-Tolylthio)butan-2-one, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield used in conjunction with safety glasses.[4]Protects against potential splashes of the chemical which could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[5][6]Prevents skin contact, irritation, and potential absorption. Glove material should be selected based on breakthrough time and permeation rate.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.Provides a barrier against spills and splashes. Natural fibers like cotton are recommended over synthetic materials.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential vapors or aerosols.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Read and understand the safety information for similar compounds and general guidelines for handling ketones and thioethers.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don the appropriate chemical-resistant gloves.

  • Handling the Compound:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Use appropriate tools (spatulas, pipettes) to handle the chemical.

    • Keep containers of the chemical closed when not in use.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal Method:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Incineration in a permitted hazardous waste incinerator is a common disposal method for organic compounds.[8]

    • It is forbidden to burn organosulfur compounds in the open air; special incinerators are required.[8]

    • Do not pour down the drain or dispose of in regular trash.[9]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data B Prepare Work Area (Fume Hood) A->B C Assemble Equipment B->C D Don PPE C->D E Conduct Experiment in Fume Hood D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G J Initiate First Aid F->J H Segregate & Label Waste G->H I Dispose via Licensed Contractor H->I K Notify Supervisor J->K L Seek Medical Attention K->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.